(2-Chloro-3-nitrophenyl)methanol
Description
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Properties
IUPAC Name |
(2-chloro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPJIDJALBRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568747 | |
| Record name | (2-Chloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-98-5 | |
| Record name | (2-Chloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of (2-Chloro-3-nitrophenyl)methanol, a key chemical intermediate. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors.
Core Properties and Data
This compound is a substituted aromatic alcohol with the chemical formula C₇H₆ClNO₃. Its structure, featuring a chloro and a nitro group on the phenyl ring, makes it a versatile precursor in organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 187.58 g/mol | --INVALID-LINK-- |
| CAS Number | 89639-98-5 | --INVALID-LINK-- |
| Purity | 95%+ | --INVALID-LINK-- |
| Estimated Melting Point | 60-95 °C | Based on isomers |
| Estimated Boiling Point | > 300 °C | Based on isomers |
Note: The melting and boiling points are estimated based on the reported values of isomers such as 4-Chloro-3-nitrobenzyl alcohol (mp 61-67 °C)[1], 5-Chloro-2-nitrobenzyl alcohol (mp 78-79 °C), 3-Chloro-2-nitrobenzyl alcohol (mp 65-69 °C), and 4-Chloro-2-nitrobenzyl alcohol (mp 90-92 °C)[2].
Spectroscopic Data
| Technique | Data | Experimental Conditions |
| ¹H NMR | δ (ppm): 7.89 (m, 2H), 7.62 (t, 1H), 5.70, 4.67 (d, 2H)[3] | 300 MHz in DMSO-d₆[3] |
| HPLC | Rₜ = 3.53 min[3] | "Method H" (details not specified)[3] |
| Mass Spectrometry | m/z = 205 [M+NH₄]⁺[3] | ESI[3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reduction of 2-chloro-3-nitrobenzoic acid.
Synthesis of this compound
A common synthetic approach is the reduction of the corresponding carboxylic acid using a borane-tetrahydrofuran complex.[3]
Reaction:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: A solution of 10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid in 50 ml of tetrahydrofuran (THF) is prepared in a suitable reaction vessel. The solution is cooled in an ice bath.[3]
-
Addition of Reducing Agent: To the cooled solution, 104 ml of a 1 M borane-THF complex is added. The reaction mixture is then allowed to warm to room temperature and stirred overnight.[3]
-
Quenching: The reaction is carefully quenched by the addition of water at 0 °C.[3]
-
Extraction: After the evolution of gas ceases, the mixture is diluted with 500 ml of water. The aqueous phase is extracted three times with a total of 500 ml of ethyl acetate.[3]
-
Work-up: The combined organic phases are washed with a saturated saline solution and dried over magnesium sulfate.[3]
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the final product. The reported yield for this protocol is 9.20 g (98% of theory).[3]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
While the specific "Method H" used to obtain the reported retention time is not detailed, a general reverse-phase HPLC method suitable for the analysis of substituted benzyl alcohols can be employed.
Caption: General HPLC Workflow.
Mass Spectrometry (MS):
The reported mass spectrometry data was obtained using electrospray ionization (ESI). The fragmentation pattern of nitrophenyl compounds under mass spectrometry is often characterized by the loss of the nitro group (NO₂) and nitric oxide (NO).[4]
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural analogs are known to be valuable intermediates in the synthesis of various pharmaceutical compounds.[5][6] The presence of the chloro and nitro functionalities offers reactive sites for further chemical modifications, making it a useful building block for creating libraries of compounds for drug discovery screening.
For instance, related chloro-nitrobenzyl alcohol derivatives are utilized in the synthesis of agrochemicals and have been investigated for their potential antibacterial activity.[5]
References
An In-depth Technical Guide on (2-Chloro-3-nitrophenyl)methanol for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of (2-Chloro-3-nitrophenyl)methanol. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, structured data, and visualizations to facilitate a deeper understanding of this compound.
Chemical Structure and Properties
This compound is an aromatic alcohol with the chemical formula C₇H₆ClNO₃.[1] Its structure consists of a benzene ring substituted with a chloromethyl group, a chloro group, and a nitro group at positions 1, 2, and 3, respectively. The presence of the electron-withdrawing nitro and chloro groups significantly influences the chemical reactivity of the aromatic ring and the benzyl alcohol moiety.
Chemical Structure:
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models and data from isomeric compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| CAS Number | 89639-98-5 | [1] |
| Appearance | White to Yellow to Orange powder to crystal | Inferred from isomers[2] |
| Melting Point | 75-77 °C (for 2-chloro-5-nitro isomer) | |
| Boiling Point | 165-168 °C (for 2-chloro-5-nitro isomer) |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 2-chloro-3-nitrobenzoic acid or 2-chloro-3-nitrobenzaldehyde. The choice of reducing agent is critical to selectively reduce the carboxylic acid or aldehyde functional group without affecting the nitro group.
Experimental Protocol: Reduction of 2-Chloro-3-nitrobenzoic Acid
This protocol describes the synthesis of this compound via the reduction of 2-chloro-3-nitrobenzoic acid using a borane-tetrahydrofuran complex.[3]
Materials:
-
2-Chloro-3-nitrobenzoic acid (10.0 g, 49.61 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 ml)
-
1 M Borane-THF complex in THF (104 ml)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a reaction flask, dissolve 10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid in 50 ml of anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add 104 ml of 1 M borane-THF complex to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
After overnight stirring, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully hydrolyze the reaction by the slow, dropwise addition of water until the evolution of gas ceases.
-
Dilute the mixture with 500 ml of water.
-
Extract the aqueous phase three times with 500 ml of ethyl acetate in total.
-
Combine the organic extracts and wash with a saturated saline solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
Expected Yield: 9.20 g (98% of theoretical yield) of this compound.[3]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A comprehensive analysis of this compound is essential for its identification and quality control. The following sections detail the expected outcomes from various analytical techniques.
Spectroscopic Data
The spectroscopic data provides insight into the molecular structure of the compound.
| Technique | Observed/Predicted Data |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ = 7.89 (m, 2H), 7.62 (t, 1H), 5.70 (t, 1H, OH), 4.67 (d, 2H, CH₂)[3] |
| ¹³C-NMR (Predicted) | Aromatic carbons: ~120-150 ppm; CH₂OH carbon: ~60-65 ppm |
| IR Spectroscopy (Predicted) | ~3400 cm⁻¹ (O-H stretch, broad), ~1530 cm⁻¹ and ~1350 cm⁻¹ (N-O stretches), ~1100 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry (ESI+) | m/z = 205 (M+NH₄)⁺[3] |
General Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions.
Diagram of the General Analytical Workflow:
Caption: General workflow for the analytical characterization of the compound.
Applications in Drug Development and Research
While specific biological activities of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
-
Nitroaromatic Compounds: Nitro-containing molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The nitro group can be crucial for the mechanism of action, often undergoing intracellular reduction to form reactive radical species.[4]
-
Chlorinated Aromatic Compounds: The inclusion of chlorine atoms in drug candidates can modulate their lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Halogenated derivatives, including chloro-substituted compounds, have shown promise as antileishmanial and antitrypanosomal agents.[3][6]
Given these precedents, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further biological evaluation of this compound and its derivatives is warranted to explore its potential as an active pharmaceutical ingredient or as a key intermediate in the synthesis of more complex drug molecules.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific use of the compound. All laboratory work should be conducted in accordance with appropriate safety protocols.
References
- 1. 89639-98-5 | MFCD08236803 | (2-Chloro-3-nitro-phenyl)-methanol | acints [acints.com]
- 2. 2-Chloro-5-nitrobenzyl Alcohol | CymitQuimica [cymitquimica.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: (2-chloro-3-nitrophenyl) methanol [orgspectroscopyint.blogspot.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. US4603227A - Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes - Google Patents [patents.google.com]
An In-depth Technical Guide to (2-Chloro-3-nitrophenyl)methanol (CAS: 89639-98-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-3-nitrophenyl)methanol, with the CAS number 89639-98-5, is a substituted aromatic alcohol. Its chemical structure, featuring a chloro and a nitro group on the phenyl ring, makes it a compound of interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the benzylic alcohol, rendering it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] The presence of the polar nitro and hydroxyl groups, along with the chloro substituent, dictates its solubility and chromatographic behavior. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89639-98-5 | [2] |
| Molecular Formula | C₇H₆ClNO₃ | [3] |
| Molecular Weight | 187.58 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 68-72 °C | |
| Boiling Point (Predicted) | 347.6 ± 27.0 °C at 760 Torr | |
| Density (Predicted) | 1.476 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.25 ± 0.10 | |
| LogP (Predicted) | 1.85 |
Synthesis
This compound can be synthesized through the reduction of a suitable precursor such as 2-chloro-3-nitrobenzaldehyde or 2-chloro-3-nitrobenzoic acid. A general and reliable method involves the reduction of the aldehyde using a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction of 2-Chloro-3-nitrobenzaldehyde
This protocol describes a representative method for the synthesis of this compound from 2-chloro-3-nitrobenzaldehyde.
Materials:
-
2-chloro-3-nitrobenzaldehyde
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitrobenzaldehyde (1.0 equivalent) in a 10:1 mixture of methanol and tetrahydrofuran.
-
Cool the solution in an ice-water bath with stirring.
-
Slowly add sodium borohydride (2.0 equivalents) in portions to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Carefully add water to the residue and extract the aqueous mixture with ethyl acetate (2 x volumes).
-
Combine the organic extracts and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
References
(2-Chloro-3-nitrophenyl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-3-nitrophenyl)methanol, a substituted benzyl alcohol derivative, serves as a crucial intermediate in synthetic organic chemistry. This technical guide provides an in-depth overview of its discovery and history, alongside a detailed examination of its physicochemical properties. A comprehensive experimental protocol for its synthesis via the reduction of 2-chloro-3-nitrobenzaldehyde is presented, supplemented by a workflow diagram. Quantitative data are summarized for clarity, catering to the needs of researchers and professionals in drug development and chemical synthesis.
Introduction and Historical Context
The discovery of this compound is not marked by a singular, celebrated event but rather through its emergence as a valuable building block in organic synthesis. Its history is intertwined with the broader development of nitroaromatic and chlorinated aromatic compounds as versatile intermediates. While a definitive first synthesis paper is not prominently documented in publicly accessible records, its availability from commercial suppliers and its implicit use in synthetic routes suggest its preparation and characterization occurred as part of the systematic exploration of functionalized aromatic compounds.
Compounds of this class, featuring both electron-withdrawing nitro and chloro groups, are of significant interest in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the chloro, nitro, and methanol functionalities on the phenyl ring allows for a variety of subsequent chemical transformations.
Physicochemical Properties
The essential quantitative data for this compound are compiled below. These properties are critical for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 89639-98-5 | [1] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| Appearance | Not specified (typically a solid) | - |
| Melting Point | Not specified in readily available data | - |
| Boiling Point | Not specified in readily available data | - |
| Solubility | Expected to be soluble in organic solvents | - |
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 2-chloro-3-nitrobenzaldehyde. This method is efficient and utilizes readily available reducing agents. An alternative route is the reduction of 2-chloro-3-nitrobenzoic acid.[3]
General Synthesis Workflow
The synthesis of this compound from 2-chloro-3-nitrobenzaldehyde can be visualized as a straightforward reduction process. The workflow diagram below illustrates the key steps involved.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 2-chloro-3-nitrobenzaldehyde
This protocol is adapted from general procedures for the reduction of aromatic aldehydes using sodium borohydride.[4][5][6]
Materials:
-
2-chloro-3-nitrobenzaldehyde
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitrobenzaldehyde (1 equivalent) in a mixture of methanol and tetrahydrofuran (a 10:1 ratio of MeOH:THF is a good starting point) under stirring.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature between 0-5 °C, slowly add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture. Ensure the final pH is acidic.
-
Solvent Removal: Remove the organic solvents (methanol and THF) from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) three times.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Logical Relationships in Synthesis
The synthesis of this compound is a logical progression from a more oxidized precursor. The choice of starting material dictates the necessary reagents and conditions.
Caption: Logical flow from precursor to the final product.
Conclusion
This compound is a valuable chemical intermediate with straightforward access through the reduction of its corresponding aldehyde or carboxylic acid. While its discovery is not a landmark event, its utility in the synthesis of more complex molecules underscores its importance in the field of organic chemistry. The provided experimental protocol offers a reliable method for its preparation, and the summarized data serves as a quick reference for researchers. Further exploration of its reactivity could unveil new applications in medicinal chemistry and materials science.
References
Spectroscopic Profile of 2-chloro-3-nitrobenzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-nitrobenzyl alcohol. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on the analysis of isomeric compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-chloro-3-nitrobenzyl alcohol. These predictions are derived from the known spectral data of isomers such as 2-chloro-5-nitrobenzyl alcohol, 3-chloro-2-nitrobenzyl alcohol, and other related substituted benzyl alcohols.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to NO₂) |
| ~ 7.5 - 7.7 | t | 1H | Ar-H |
| ~ 7.3 - 7.5 | d | 1H | Ar-H (ortho to CH₂OH) |
| ~ 4.8 | s | 2H | -CH ₂OH |
| ~ 2.0 - 3.0 | br s | 1H | -CH₂OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 150 | C -NO₂ |
| ~ 140 - 142 | C -CH₂OH |
| ~ 133 - 135 | C -Cl |
| ~ 125 - 130 | Ar-C H |
| ~ 120 - 125 | Ar-C H |
| ~ 118 - 122 | Ar-C H |
| ~ 63 - 65 | -C H₂OH |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch (alcohol) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1510 - 1560 | Strong | N-O asymmetric stretch (nitro group) |
| 1340 - 1380 | Strong | N-O symmetric stretch (nitro group) |
| 1450 - 1600 | Medium-Weak | C=C stretch (aromatic ring) |
| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |
| 700 - 800 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 187/189 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 170/172 | High | [M-OH]⁺ |
| 157/159 | Moderate | [M-CH₂O]⁺ |
| 141/143 | Moderate | [M-NO₂]⁺ |
| 111 | High | [C₇H₆Cl]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2-chloro-3-nitrobenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2-chloro-3-nitrobenzyl alcohol in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as 2-chloro-3-nitrobenzyl alcohol.
Caption: Workflow for the Spectroscopic Analysis.
An In-Depth Technical Guide to 2-Chloro-3-nitrobenzyl Alcohol: Current Perspectives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a comprehensive resource on the physical, chemical, and biological properties of 2-chloro-3-nitrobenzyl alcohol. Due to the limited availability of published data on this specific isomer, this guide also draws upon information for closely related compounds to provide a broader context for its potential characteristics and reactivity.
Core Chemical and Physical Properties
Precise experimental data for 2-chloro-3-nitrobenzyl alcohol is not widely available in the public domain. The following table summarizes the available and predicted information for this compound. It is important to note that some of this data is extrapolated or sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| CAS Number | 89639-98-5 | |
| Appearance | Colorless solid | [1] |
| Melting Point | 68 to 72 °C | [1] |
| Boiling Point | 347.6 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.476 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.612 (Predicted) | [1] |
| Solubility | No data available |
Synthesis and Reactivity
Synthetic Approach
The synthesis of 2-chloro-3-nitrobenzyl alcohol can be conceptually approached via a two-step process: the nitration of 2-chlorobenzaldehyde to yield 2-chloro-3-nitrobenzaldehyde, followed by the selective reduction of the aldehyde functionality.
Step 1: Nitration of 2-Chlorobenzaldehyde
The nitration of 2-chlorobenzaldehyde typically yields a mixture of isomers, with the primary products being 2-chloro-5-nitrobenzaldehyde and 2-chloro-3-nitrobenzaldehyde[3]. The directing effects of the chloro (ortho-, para-directing) and aldehyde (meta-directing) groups lead to the formation of these multiple isomers. Separation of the desired 2-chloro-3-nitrobenzaldehyde from the reaction mixture is a critical and often challenging step, which may require techniques such as fractional crystallization.
Step 2: Reduction of 2-Chloro-3-nitrobenzaldehyde
The selective reduction of the aldehyde group in the presence of a nitro group can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄). The general principle involves the nucleophilic attack of the hydride ion from the borohydride on the electrophilic carbonyl carbon of the aldehyde.
Below is a generalized experimental protocol for the reduction of a nitrobenzaldehyde, which can be adapted for the synthesis of 2-chloro-3-nitrobenzyl alcohol.
Experimental Protocol: Reduction of a Nitrobenzaldehyde to a Nitrobenzyl Alcohol
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-3-nitrobenzaldehyde in a suitable amount of methanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-chloro-3-nitrobenzyl alcohol.
-
The crude product may be further purified by recrystallization or column chromatography.
Reactivity Profile
The reactivity of 2-chloro-3-nitrobenzyl alcohol is dictated by its three functional groups: the primary alcohol, the chloro substituent, and the nitro group on the aromatic ring.
-
Alcohol Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.
-
Aromatic Ring: The electron-withdrawing nature of both the chloro and nitro groups deactivates the aromatic ring towards electrophilic substitution. Nucleophilic aromatic substitution of the chloride is possible but would require harsh reaction conditions.
-
Nitro Group: The nitro group can be reduced to an amine group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation opens up a wide range of subsequent chemical modifications.
Spectroscopic and Chromatographic Data
At the time of this report, specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-chloro-3-nitrobenzyl alcohol could not be located. Researchers are advised to acquire this data on their own synthesized or procured material for definitive characterization.
Biological Activity and Drug Development Potential
There is currently no available information in peer-reviewed scientific literature regarding the biological activity, pharmacological properties, or any applications in drug development of 2-chloro-3-nitrobenzyl alcohol. The biological effects of this specific isomer have not been reported, and no signaling pathways have been elucidated in connection with it.
While some nitroaromatic compounds are known to have biological activity, it is not possible to extrapolate these properties to 2-chloro-3-nitrobenzyl alcohol without experimental evidence. Researchers investigating this compound would be exploring a novel area of its potential bioactivity.
Logical and Experimental Workflows
To facilitate further research into 2-chloro-3-nitrobenzyl alcohol, the following diagrams outline logical workflows for its synthesis and characterization, as well as a general workflow for a preliminary biological screening.
References
A Technical Guide to (2-Chloro-3-nitrophenyl)methanol for Researchers and Drug Development Professionals
This document provides a comprehensive overview of (2-Chloro-3-nitrophenyl)methanol, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. The guide details its chemical properties, a representative synthetic protocol, and explores the broader context of the bioactivity of related nitroaromatic compounds.
Core Chemical Properties
This compound, with the CAS Number 89639-98-5, is a specialty chemical intermediate.[1][2] Its fundamental molecular properties are summarized below.
| Property | Value |
| Molecular Formula | C7H6ClNO3 |
| Molecular Weight | 187.58 g/mol [2][3] |
| IUPAC Name | This compound |
| MDL Number | MFCD08236803 |
Synthesis and Experimental Protocols
The synthesis of nitrophenyl methanols often involves the reduction of the corresponding aldehyde or a derivative of the corresponding benzoic acid. While a specific protocol for this compound is not detailed in the provided results, a general methodology can be adapted from the synthesis of similar compounds like 2-chloro-5-nitrobenzyl alcohol and (2-fluoro-3-nitrophenyl)methanol.[4][5]
Representative Protocol: Reduction of a Nitrobenzaldehyde Derivative
This protocol is based on the synthesis of 2-chloro-5-nitrobenzyl alcohol and illustrates a common method for producing this class of compounds.[5]
-
Dissolution: Dissolve the starting material, 2-chloro-3-nitrobenzaldehyde, in a 10:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).
-
Cooling: Cool the solution using an ice-water bath to manage the exothermic nature of the subsequent reduction reaction.
-
Reduction: Add sodium borohydride (NaBH4) to the cooled solution in portions. The portion-wise addition helps to control the reaction rate and temperature.
-
Reaction Monitoring: After the addition of the reducing agent is complete, allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Workup: Carefully add water to the residue. This step quenches any remaining reducing agent.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate, to isolate the product. This is typically performed multiple times to ensure a good yield.
-
Washing and Drying: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4).
-
Final Isolation: Concentrate the dried organic solution to yield the final product, this compound.
References
- 1. parchem.com [parchem.com]
- 2. 89639-98-5 | MFCD08236803 | (2-Chloro-3-nitro-phenyl)-methanol | acints [acints.com]
- 3. 5-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 5. 2-CHLORO-5-NITROBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-3-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 2-chloro-3-nitrobenzyl alcohol. The content is intended for professionals in research and development who may work with this compound.
Chemical and Physical Properties
2-Chloro-3-nitrobenzyl alcohol is a solid organic compound. While specific data for this isomer is not widely published, its properties can be inferred from related isomers such as 4-chloro-3-nitrobenzyl alcohol.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | [Inferred from structure] |
| Molecular Weight | 187.58 g/mol | [Inferred from structure] |
| Appearance | Likely a solid | [General knowledge of similar compounds] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [1][2] |
Safety and Hazard Information
The primary hazards associated with chloro-nitro substituted benzyl alcohols are skin and eye irritation. Inhalation and ingestion should be avoided.
Hazard Identification
Based on data for isomeric compounds, 2-chloro-3-nitrobenzyl alcohol is expected to be classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator when handling in poorly ventilated areas or when dusts may be generated. |
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety in the laboratory.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling. Handle in a well-ventilated area.[1][2]
-
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
Experimental Protocols
Plausible Synthesis of 2-Chloro-3-nitrobenzyl alcohol
A plausible method for the synthesis of 2-chloro-3-nitrobenzyl alcohol is the reduction of the corresponding aldehyde, 2-chloro-3-nitrobenzaldehyde.
Materials:
-
2-chloro-3-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-chloro-3-nitrobenzaldehyde (1 equivalent) in a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the organic solvents using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-nitrobenzyl alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Photochemical Cleavage of a 2-Chloro-3-nitrobenzyl Protected Substrate
2-Nitrobenzyl and its derivatives are well-known photolabile protecting groups.[3][4][5] They can be cleaved using UV light to release a protected functional group (e.g., an alcohol, amine, or carboxylic acid). This property is particularly useful in drug delivery and for the controlled activation of bioactive molecules.[6]
Materials:
-
2-Chloro-3-nitrobenzyl-protected substrate
-
Acetonitrile/water mixture (or other suitable solvent)
-
UV lamp (e.g., 365 nm)
-
Quartz reaction vessel
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Prepare a dilute solution of the 2-chloro-3-nitrobenzyl-protected substrate in a suitable solvent mixture (e.g., acetonitrile/water) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at an appropriate wavelength (typically around 365 nm for nitrobenzyl groups).[7]
-
Monitor the progress of the cleavage reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.
-
Continue irradiation until the desired level of deprotection is achieved.
-
The resulting solution will contain the deprotected substrate and the 2-chloro-3-nitrosobenzaldehyde byproduct.
Visualizations
Synthesis Workflow
Caption: A logical workflow for the synthesis and application of 2-chloro-3-nitrobenzyl alcohol.
Photochemical Cleavage Mechanism
Caption: The photochemical cleavage mechanism of a 2-chloro-3-nitrobenzyl protected compound.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloro-3-nitrophenyl)methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and experimentally determining its solubility in various solvents. This includes a qualitative assessment of its expected solubility based on its molecular structure, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound is an organic compound with the chemical formula C₇H₆ClNO₃.[1] Its structure consists of a benzene ring substituted with a chloromethyl group, a nitro group, and a chloro group. The presence of polar functional groups such as the hydroxyl (-OH) and nitro (-NO₂) groups, alongside a chlorinated aromatic ring, suggests a nuanced solubility profile. Understanding this profile is critical for applications in drug development, chemical synthesis, and formulation science.
Chemical and Physical Properties:
Predicted Solubility Profile
-
Polar Solvents: The presence of a hydroxyl group allows for hydrogen bonding, suggesting that this compound will exhibit some solubility in polar protic solvents like ethanol, methanol, and water.[4] However, the bulky and non-polar chlorinated phenyl ring will likely limit its solubility in highly polar solvents like water.
-
Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are expected to be effective at dissolving this compound.[4] These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.
-
Non-Polar Solvents: Due to the significant polarity of the nitro and hydroxyl groups, the compound is expected to have limited solubility in non-polar solvents like hexane and toluene.[4]
A qualitative assessment suggests the following solubility trend: Polar Aprotic Solvents > Polar Protic Solvents > Non-Polar Solvents.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and quantitative solubility determination.
3.1. Qualitative Solubility Assessment
This initial screening provides a rapid determination of a compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)
-
Test tubes and rack
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a clean, dry test tube.[5]
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[5]
-
After each addition, vigorously shake or vortex the test tube for 60 seconds.[6]
-
Visually inspect the solution to determine if the solid has completely dissolved.[6]
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.
-
If the compound is water-soluble, the pH of the aqueous solution can be tested with litmus paper to determine its acidic or basic nature.[7][8]
3.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent of interest
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that equilibrium is reached.
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the flasks to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Data Presentation
While quantitative data for this compound is not available in the cited literature, the results from the experimental protocols described above should be presented in a clear and organized manner.
Table 1: Qualitative Solubility of this compound at 25°C
| Solvent | Polarity Index | Solubility |
|---|---|---|
| Hexane | 0.1 | To be determined |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Acetone | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined |
| Methanol | 5.1 | To be determined |
| Water | 10.2 | To be determined |
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Solvent A | 25 | To be determined | To be determined |
| Solvent A | 37 | To be determined | To be determined |
| Solvent B | 25 | To be determined | To be determined |
| Solvent B | 37 | To be determined | To be determined |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process using the shake-flask method.
Caption: Workflow for quantitative solubility determination.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, a qualitative assessment based on its molecular structure suggests moderate solubility in polar solvents and limited solubility in non-polar solvents. For researchers and professionals requiring precise data, the detailed experimental protocols provided in this guide offer a robust methodology for determining its solubility in various solvent systems. The successful application of these methods will enable better-informed decisions in drug development, formulation, and chemical synthesis processes.
References
- 1. 89639-98-5 | MFCD08236803 | (2-Chloro-3-nitro-phenyl)-methanol | acints [acints.com]
- 2. Chloro-(2-nitrophenyl)methanol | C7H6ClNO3 | CID 141120567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
Methodological & Application
Synthesis of (2-Chloro-3-nitrophenyl)methanol: A Detailed Protocol for Chemical and Pharmaceutical Research
Application Note: The selective synthesis of (2-chloro-3-nitrophenyl)methanol is a critical process in the development of novel therapeutics and specialized chemical agents. As a functionalized nitroaromatic compound, it serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. The presence of the chloro, nitro, and hydroxymethyl groups provides multiple reaction sites for further chemical modification, making it a valuable building block in medicinal chemistry and materials science. This document outlines a detailed and reliable protocol for the synthesis of this compound from 2-chloro-3-nitrobenzoic acid, ensuring high selectivity and yield.
Overview of Synthetic Strategy
The primary challenge in the synthesis of this compound from 2-chloro-3-nitrobenzoic acid lies in the selective reduction of the carboxylic acid group without affecting the nitro group. Direct reduction of a carboxylic acid in the presence of a nitro group can be achieved using specific reducing agents. However, a more controlled and widely applicable method involves a two-step process:
-
Esterification: The carboxylic acid is first converted to its corresponding methyl ester. This transformation modifies the reactivity of the carboxyl group, facilitating a more selective reduction in the subsequent step.
-
Selective Reduction: The methyl ester is then reduced to the primary alcohol using a sterically hindered reducing agent that does not readily reduce the nitro group.
This two-step approach generally provides higher yields and a cleaner product profile compared to the direct reduction of the carboxylic acid.
Experimental Protocols
Part 1: Esterification of 2-Chloro-3-nitrobenzoic Acid
This protocol details the conversion of 2-chloro-3-nitrobenzoic acid to methyl 2-chloro-3-nitrobenzoate via Fischer esterification.
Materials and Equipment:
-
2-chloro-3-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitrobenzoic acid (1.0 eq).
-
Add a sufficient amount of anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-chloro-3-nitrobenzoate. The crude product can be used in the next step without further purification if it is of sufficient purity.
Part 2: Selective Reduction of Methyl 2-chloro-3-nitrobenzoate
This protocol describes the selective reduction of the methyl ester to this compound using diisobutylaluminium hydride (DIBAL-H).
Materials and Equipment:
-
Methyl 2-chloro-3-nitrobenzoate
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)
-
Anhydrous toluene or THF
-
Methanol
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or a three-necked round-bottom flask
-
Syringes and needles for inert atmosphere techniques
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-chloro-3-nitrobenzoate (1.0 eq) in anhydrous toluene or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time |
| 1. Esterification | 2-chloro-3-nitrobenzoic acid | Methanol, Sulfuric acid (cat.) | Methanol | Reflux | 4-6 hours |
| 2. Reduction | Methyl 2-chloro-3-nitrobenzoate | DIBAL-H | Toluene or THF | -78 °C | 2-3 hours |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Pale yellow solid |
| Methyl 2-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | Solid |
| This compound | C₇H₆ClNO₃ | 187.58 | Solid |
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
DIBAL-H is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.
-
The quenching of the DIBAL-H reaction is exothermic and may cause a rapid evolution of gas. Perform the quenching step slowly and carefully.
Application Notes and Protocols: Chemoselective Reduction of 2-Chloro-3-nitrobenzoic Acid using Borane-THF Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of functional groups within a multifunctional molecule is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates. Borane-tetrahydrofuran complex (BH3-THF) is a versatile and chemoselective reducing agent, renowned for its ability to efficiently reduce carboxylic acids to primary alcohols under mild conditions.[1][2] A key advantage of this reagent is its tolerance of a wide array of other functional groups, including nitro groups, which are typically inert to borane reduction unless specific activating groups are present.[3][4] This application note provides a detailed protocol for the chemoselective reduction of 2-chloro-3-nitrobenzoic acid to (2-chloro-3-nitrophenyl)methanol, a valuable building block in medicinal chemistry. The protocol is based on established procedures for the borane-THF reduction of aromatic carboxylic acids.[5]
Data Presentation
The following table summarizes the key quantitative data and expected outcomes for the reduction of 2-chloro-3-nitrobenzoic acid using borane-THF complex.
| Parameter | Value/Condition | Reference/Comment |
| Substrate | 2-Chloro-3-nitrobenzoic Acid | - |
| Reagent | Borane-THF Complex (1 M solution in THF) | Commercially available.[6] |
| Stoichiometry | 1.1 - 1.5 equivalents of BH3-THF per equivalent of substrate | A slight excess of the reducing agent is typically used to ensure complete conversion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | The reaction is sensitive to moisture. |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature.[5] |
| Reaction Time | 2 - 8 hours | Monitored by Thin Layer Chromatography (TLC). |
| Expected Product | This compound | High chemoselectivity for the carboxylic acid is expected.[1][3] |
| Expected Yield | >85% (based on similar reductions) | Yields are typically high for this transformation. |
| Work-up | Quenching with methanol, followed by aqueous work-up | To decompose excess borane and borate esters.[5] |
| Purification | Column chromatography | To isolate the pure product.[5] |
Experimental Protocol
This protocol details the methodology for the reduction of 2-chloro-3-nitrobenzoic acid to this compound.
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Borane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitrobenzoic acid (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.
-
Addition of Borane-THF: Slowly add the borane-THF complex (1 M solution in THF, 1.1-1.5 eq) to the stirred solution of the carboxylic acid via a dropping funnel or syringe pump over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours.[5] Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Slowly and carefully add methanol dropwise to quench the excess borane-THF complex. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reduction of 2-chloro-3-nitrobenzoic acid.
Chemical Transformation and Proposed Mechanism
Caption: Chemical transformation and simplified mechanism of carboxylic acid reduction.
References
- 1. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Borane Tetrahydrofuran [commonorganicchemistry.com]
Application Notes and Protocols for Quinoline Synthesis Using (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(2-Chloro-3-nitrophenyl)methanol serves as a valuable, albeit indirect, precursor in the synthesis of substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthetic strategy detailed herein involves a robust two-step process: the oxidation of the starting benzylic alcohol to the corresponding aldehyde, followed by a domino nitro reduction-Friedländer heterocyclization. This approach allows for the modular construction of diverse quinoline derivatives by varying the coupling partner in the final cyclization step.
The initial step is the selective oxidation of this compound to 2-chloro-3-nitrobenzaldehyde. This transformation is critical as the aldehyde functionality is required for the subsequent condensation reaction. Mild oxidation conditions are necessary to prevent the over-oxidation of the aldehyde to a carboxylic acid and to ensure compatibility with the electron-withdrawing chloro and nitro substituents. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are well-suited for this purpose due to their high selectivity for primary alcohols.[1][2]
The second and key step is the one-pot synthesis of the quinoline ring system from 2-chloro-3-nitrobenzaldehyde and an active methylene compound (e.g., a ketone, β-keto-ester, or β-diketone). This reaction proceeds via a domino sequence involving the in situ reduction of the nitro group to an amine using reagents like iron powder in acetic acid (Fe/AcOH).[3] The newly formed 2-amino-3-chlorobenzaldehyde then undergoes a classic Friedländer annulation with the active methylene compound.[3][4] This one-pot reductive cyclization is highly efficient and circumvents the need to isolate the often-unstable 2-aminobenzaldehyde intermediate.[3] The versatility of the Friedländer reaction allows for the introduction of various substituents at the 2- and 3-positions of the quinoline core, making this a powerful tool for generating libraries of compounds for drug discovery programs.
Experimental Workflow and Mechanism
The overall synthetic pathway involves a sequential oxidation and reductive cyclization.
Caption: Overall workflow for the synthesis of substituted quinolines.
The core of this synthetic approach is the domino reaction that efficiently assembles the quinoline ring.
References
Application Notes and Protocols for (2-Chloro-3-nitrophenyl)methanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-nitrophenyl)methanol is a valuable chemical intermediate in organic synthesis, offering a versatile scaffold for the preparation of a variety of more complex molecules. Its structure, featuring a reactive benzylic alcohol, an electron-withdrawing nitro group, and a chloro substituent on the aromatic ring, allows for a range of chemical transformations. These modifications are instrumental in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
The primary applications of this compound as an intermediate revolve around three key transformations: oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine, and etherification of the benzylic alcohol. These reactions open avenues to a diverse array of derivatives, including substituted benzaldehydes, anilines, and benzyl ethers, which are precursors to bioactive molecules and functional materials.
Key Synthetic Transformations
This compound can undergo several key reactions, making it a versatile building block. The primary transformations include:
-
Oxidation to 2-Chloro-3-nitrobenzaldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a crucial functional group for various subsequent reactions such as imine formation, Wittig reactions, and aldol condensations.
-
Reduction to (2-Chloro-3-aminophenyl)methanol: The nitro group can be reduced to an amine, yielding an aniline derivative. This transformation is significant for the synthesis of compounds with potential pharmacological activities, as the amino group can be further functionalized.
-
Etherification to 2-Chloro-3-nitrobenzyl Ethers: The hydroxyl group can be converted into an ether linkage, allowing for the introduction of various alkyl or aryl substituents. This is a common strategy in drug discovery for modifying the pharmacokinetic properties of a molecule.
Data Presentation
The following tables summarize the expected outcomes for the key synthetic transformations of this compound based on established chemical principles and analogous reactions.
Table 1: Oxidation of this compound to 2-Chloro-3-nitrobenzaldehyde
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 85 - 95 |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) | Reflux | 12 - 24 | 70 - 90 |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 2 | 90 - 98 |
Table 2: Reduction of this compound to (2-Chloro-3-aminophenyl)methanol
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol | Room Temperature | 2 - 6 | 90 - 99 |
| Iron (Fe), Hydrochloric Acid (HCl) | Ethanol/Water | Reflux | 2 - 4 | 80 - 95 |
| Tin(II) Chloride (SnCl₂) | Ethanol | Reflux | 3 - 6 | 85 - 95 |
Table 3: Etherification of this compound
| Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temperature | 1 - 3 | 90 - 98 |
| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temperature | 2 - 4 | 85 - 95 |
| Ethyl Bromide (EtBr) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 6 - 12 | 70 - 85 |
Experimental Protocols
The following are detailed protocols for the key transformations of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Oxidation to 2-Chloro-3-nitrobenzaldehyde using Pyridinium Chlorochromate (PCC)
Objective: To synthesize 2-Chloro-3-nitrobenzaldehyde from this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Chromatography column
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-3-nitrobenzaldehyde.
Protocol 2: Reduction of the Nitro Group to (2-Chloro-3-aminophenyl)methanol using Catalytic Hydrogenation
Objective: To synthesize (2-Chloro-3-aminophenyl)methanol by reducing the nitro group of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield (2-Chloro-3-aminophenyl)methanol. The product is often pure enough for subsequent steps, but can be purified by recrystallization if necessary.
Protocol 3: Synthesis of 1-Chloro-2-(methoxymethyl)-3-nitrobenzene via Williamson Ether Synthesis
Objective: To synthesize the methyl ether of this compound.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Chloro-2-(methoxymethyl)-3-nitrobenzene.
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows involving this compound.
Caption: Key synthetic transformations of this compound.
Caption: Experimental workflow for the oxidation of this compound.
Caption: Logical workflow for the reduction of the nitro group.
Application Notes and Protocols for the Synthesis of 2-Chloro-3-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-chloro-3-nitrobenzyl alcohol, a valuable building block in the development of novel pharmaceutical compounds and other fine chemicals. The synthesis is presented as a two-step process, commencing with the nitration of 2-chlorobenzoic acid to yield the key intermediate, 2-chloro-3-nitrobenzoic acid, followed by its selective reduction to the target benzyl alcohol.
Key Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 2-chloro-3-nitrobenzyl alcohol and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Nitration | 2-Chlorobenzoic Acid | 2-Chloro-3-nitrobenzoic Acid | 85-95 (crude isomer mixture) | >98 (after purification) |
| 2 | Reduction | 2-Chloro-3-nitrobenzoic Acid | 2-Chloro-3-nitrobenzyl Alcohol | 80-90 | >97 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-nitrobenzoic Acid
This procedure details the nitration of 2-chlorobenzoic acid. A significant byproduct of this reaction is the 2-chloro-5-nitrobenzoic acid isomer, which necessitates a purification step.
Materials:
-
2-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 2-chlorobenzoic acid in a weight ratio of approximately 4:1. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:2 v/v) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The crude product, a mixture of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, will precipitate. Collect the precipitate by vacuum filtration and wash with cold deionized water until the washings are neutral.
Purification (Isomer Separation):
-
Suspend the crude product in water and heat to 60-70 °C.
-
Slowly add a 10% aqueous solution of sodium hydroxide with stirring until the pH reaches 7.5-8.0, ensuring all the solid dissolves.
-
Treat the solution with activated charcoal to remove colored impurities and filter while hot.
-
Cool the filtrate to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The 2-chloro-3-nitrobenzoic acid will selectively precipitate. Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Step 2: Synthesis of 2-Chloro-3-nitrobenzyl Alcohol
This protocol describes the selective reduction of the carboxylic acid group of 2-chloro-3-nitrobenzoic acid to a primary alcohol using a borane-tetrahydrofuran complex. This reagent is chosen for its chemoselectivity, minimizing the reduction of the nitro group.
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reduction: In a dry, nitrogen-flushed round-bottom flask, dissolve the purified 2-chloro-3-nitrobenzoic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of borane-tetrahydrofuran complex (approximately 1.5-2.0 equivalents) dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-nitrobenzyl alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 2-chloro-3-nitrobenzyl alcohol.
Application Notes and Protocols: 2-Chloro-3-nitrobenzyl Alcohol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-3-nitrobenzyl alcohol is a versatile bifunctional molecule that holds significant potential as a building block in medicinal chemistry. The presence of a reactive benzyl alcohol moiety, along with the electron-withdrawing nitro group and the chloro substituent on the aromatic ring, provides multiple avenues for synthetic modification. These features make it an attractive scaffold for the development of novel therapeutic agents and chemical probes. The nitro group, in particular, allows for its application as a photoremovable protecting group, enabling spatiotemporal control over the release of bioactive molecules. This document provides an overview of its key applications, detailed experimental protocols, and representative data for its potential use in drug discovery.
Application 1: Photoremovable Protecting Group (Photocaging)
The ortho-nitrobenzyl scaffold is a well-established photoremovable protecting group (PPG), often referred to as a "photocage". Upon irradiation with UV light (typically around 340-365 nm), the nitrobenzyl group undergoes an intramolecular rearrangement, leading to the release of the protected molecule (the "caged" compound) and the formation of a 2-nitrosobenzaldehyde byproduct. This property is invaluable for studying dynamic biological processes and for targeted drug delivery, as it allows for the precise release of a bioactive molecule in a specific location and at a desired time.
Experimental Protocol: Caging of a Carboxylic Acid with 2-Chloro-3-nitrobenzyl Alcohol
This protocol describes the synthesis of a photolabile ester of a generic carboxylic acid (R-COOH) using 2-chloro-3-nitrobenzyl alcohol.
Materials:
-
2-Chloro-3-nitrobenzyl alcohol
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitrobenzyl alcohol (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-chloro-3-nitrobenzyl ester.
Experimental Protocol: Photocleavage of the Caged Compound
Materials:
-
2-Chloro-3-nitrobenzyl ester (caged compound)
-
Solvent (e.g., methanol, buffer solution)
-
UV lamp (e.g., 365 nm)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent in a quartz cuvette or vial.
-
Irradiation: Irradiate the solution with a UV lamp at 365 nm. The irradiation time will depend on the concentration of the compound and the power of the lamp.
-
Analysis: Monitor the release of the free carboxylic acid and the formation of the 2-chloro-3-nitrosobenzaldehyde byproduct by HPLC.
Workflow for Photocaging and Release
Caption: Workflow for the synthesis and photochemical release of a bioactive molecule.
Application 2: Synthesis of Kinase Inhibitor Scaffolds
The 2-chloro-3-nitrobenzyl scaffold can be elaborated into a variety of heterocyclic systems known to interact with the ATP-binding site of protein kinases. The following protocol outlines a hypothetical synthetic route to a library of substituted quinoline derivatives, a common core in kinase inhibitors.
Experimental Protocol: Synthesis of a 2-Chloro-3-nitrobenzyl Amine Library
Step 1: Conversion of Alcohol to Benzyl Bromide
-
Reaction: Dissolve 2-chloro-3-nitrobenzyl alcohol (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise.
-
Workup: Stir at room temperature for 2-4 hours. Carefully quench the reaction with ice water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield 2-chloro-3-nitrobenzyl bromide. Use this crude product directly in the next step.
Step 2: Nucleophilic Substitution with Amines
-
Reaction: To a solution of the crude 2-chloro-3-nitrobenzyl bromide (1.0 eq.) in a suitable solvent like acetonitrile, add a diverse set of primary or secondary amines (1.2 eq.) and a base such as potassium carbonate (2.0 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor by TLC or LC-MS.
-
Purification: After completion, filter the reaction mixture and concentrate the filtrate. Purify the resulting N-substituted-2-chloro-3-nitrobenzyl amines by column chromatography or preparative HPLC.
Hypothetical Kinase Inhibition Data
The synthesized library of compounds could be screened against a panel of protein kinases to identify potential inhibitors. The following table presents hypothetical IC₅₀ values for a series of such compounds against a representative kinase (e.g., a tyrosine kinase).
| Compound ID | R-Group (from Amine) | IC₅₀ (nM) |
| CNB-001 | 4-Morpholinyl | 250 |
| CNB-002 | 4-Methylpiperazin-1-yl | 120 |
| CNB-003 | 3-Methoxyphenylamino | 85 |
| CNB-004 | 4-Fluorophenylamino | 60 |
| CNB-005 | 2-Pyridylamino | 150 |
Representative Kinase Signaling Pathway: PI3K/Akt
Many kinase inhibitors target pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.
2-Chloro-3-nitrobenzyl alcohol is a valuable starting material in medicinal chemistry. Its utility as a photoremovable protecting group allows for the development of sophisticated chemical biology tools. Furthermore, its structure provides a foundation for the synthesis of diverse compound libraries, such as potential kinase inhibitors. The protocols and conceptual frameworks provided here serve as a guide for researchers to explore the full potential of this versatile chemical scaffold in drug discovery and development.
Application Notes and Protocols for Catalytic Reactions Involving (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving (2-Chloro-3-nitrophenyl)methanol. This versatile building block contains multiple reactive sites—a nitro group, a chloro group, and a primary alcohol—making it a valuable precursor in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. The following sections detail protocols for its hydrogenation, oxidation, and cross-coupling reactions, supported by illustrative data and procedural diagrams.
Catalytic Hydrogenation of the Nitro Group
The selective reduction of the nitro group in this compound to an amino group is a crucial transformation, yielding (2-Amino-3-chlorophenyl)methanol, a key intermediate for various pharmaceutical scaffolds. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.
Application Note:
Catalytic hydrogenation of the nitro group is generally a high-yielding reaction. The choice of solvent and reaction conditions can be optimized to ensure selectivity and prevent side reactions, such as hydrodechlorination. The reaction progress can be monitored by thin-layer chromatography (TLC) or hydrogen uptake.
Quantitative Data Summary:
The following table presents illustrative data for the catalytic hydrogenation of this compound based on typical results for similar substrates.
| Catalyst | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temperature (°C) | Time (h) | Yield of (2-Amino-3-chlorophenyl)methanol (%) |
| 10% Pd/C | 1 | Methanol | 1 | 25 | 4 | >95 |
| 5% Pt/C | 1 | Ethanol | 1 | 25 | 6 | 92 |
| Raney Ni | 5 (w/w%) | Isopropanol | 3 | 50 | 8 | 88 |
Experimental Protocol:
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr Hydrogenation Apparatus or similar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve this compound (1.0 g, 5.33 mmol) in methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg, ~1 mol%) to the solution.
-
System Purge: Seal the reactor and purge the system with an inert gas (nitrogen or argon) three times to remove any residual oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas (H₂) three times, then pressurize to 1 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25°C). Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude (2-Amino-3-chlorophenyl)methanol, which can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow:
(2-Chloro-3-nitrophenyl)methanol: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-nitrophenyl)methanol serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Its strategically positioned chloro, nitro, and hydroxymethyl functional groups offer multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and subsequent heterocyclic systems, including benzimidazoles and quinolines, derived from this compound.
Key Synthetic Transformations
The primary strategy for utilizing this compound as a precursor involves a two-step transformation to generate a highly reactive intermediate, 2-chloro-3-aminobenzaldehyde. This is achieved through the oxidation of the benzylic alcohol to an aldehyde, followed by the selective reduction of the nitro group to an amine. These intermediates are then used in classical heterocyclic synthesis reactions.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Chloro-3-nitrobenzaldehyde
This protocol employs a TEMPO-catalyzed aerobic oxidation, which is a mild and efficient method for the selective oxidation of primary alcohols to aldehydes.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH3CN)
-
Pentane
-
Water
-
Acetone (if necessary)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in acetonitrile.
-
To this solution, add CuBr (0.05 equiv), bpy (0.05 equiv), and TEMPO (0.05 equiv). The solution will turn a deep red-brown color.
-
Add NMI (0.10 equiv) dropwise. The color of the solution will fade slightly.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet).
-
The reaction is complete when the color of the solution changes from red-brown to a turbid green, which typically occurs within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with pentane and water.
-
Transfer the mixture to a separatory funnel. The organic layer will be pale pink, and the aqueous layer will be blue.
-
If a precipitate forms in the separatory funnel, add a small amount of acetone to dissolve it.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-nitrobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reactant/Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | Starting material |
| Copper(I) bromide (CuBr) | 0.05 | Catalyst |
| 2,2'-Bipyridine (bpy) | 0.05 | Ligand |
| TEMPO | 0.05 | Catalyst |
| N-Methylimidazole (NMI) | 0.10 | Base |
| Acetonitrile | - | Solvent |
Protocol 2: Selective Reduction of 2-Chloro-3-nitrobenzaldehyde to 2-Chloro-3-aminobenzaldehyde
This protocol utilizes iron powder in acetic acid for the selective reduction of the nitro group to an amine in the presence of the aldehyde and chloro functionalities.[1]
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 2-chloro-3-nitrobenzaldehyde (1.0 equiv) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 equiv) to the suspension.
-
Heat the mixture to reflux and then add glacial acetic acid (catalytic amount) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloro-3-aminobenzaldehyde.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
| Reactant/Reagent | Molar Equiv. | Notes |
| 2-Chloro-3-nitrobenzaldehyde | 1.0 | Starting material |
| Iron powder (Fe) | 3.0-5.0 | Reducing agent |
| Glacial acetic acid (AcOH) | Catalytic | Acid promoter |
| Ethanol/Water | - | Solvent |
Synthesis of Heterocyclic Compounds
Application 1: Synthesis of 4-Chloro-Substituted Benzimidazoles
2-Chloro-3-aminobenzaldehyde can be condensed with various aldehydes to synthesize 2-substituted-4-chlorobenzimidazoles.
Protocol 3: Synthesis of 2-Aryl-4-chlorobenzimidazoles
This protocol describes the condensation of 2-chloro-3-aminobenzaldehyde with an aromatic aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).[2]
Materials:
-
2-Chloro-3-aminobenzaldehyde
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na2CO3) solution
-
Water
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-aminobenzaldehyde (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in DMF.
-
Add a catalytic amount of p-TsOH (0.1 equiv) to the solution.
-
Heat the reaction mixture at 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a stirred aqueous solution of sodium carbonate to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude 2-aryl-4-chlorobenzimidazole.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant/Reagent | Molar Equiv. | Notes |
| 2-Chloro-3-aminobenzaldehyde | 1.0 | Precursor |
| Aromatic aldehyde | 1.0 | Building block |
| p-Toluenesulfonic acid | 0.1 | Catalyst |
| Dimethylformamide (DMF) | - | Solvent |
Application 2: Synthesis of 8-Chloro-Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis provides a straightforward method for the construction of quinolines from 2-aminobenzaldehydes and compounds containing a reactive α-methylene group, such as ketones.[3][4]
Protocol 4: Synthesis of 2-Substituted-8-chloroquinolines
This protocol details the base-catalyzed condensation of 2-chloro-3-aminobenzaldehyde with a ketone.
Materials:
-
2-Chloro-3-aminobenzaldehyde
-
Ketone (e.g., acetone, acetophenone)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol or water
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-aminobenzaldehyde (1.0 equiv) and the ketone (1.5-2.0 equiv) in ethanol or water.
-
Add a catalytic amount of a base such as potassium hydroxide or sodium hydroxide.
-
Heat the reaction mixture to reflux (or 70 °C if using water as a solvent) for 3-6 hours.[4] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash with cold ethanol or water, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
The crude 2-substituted-8-chloroquinoline can be purified by column chromatography or recrystallization.
| Reactant/Reagent | Molar Equiv. | Notes |
| 2-Chloro-3-aminobenzaldehyde | 1.0 | Precursor |
| Ketone | 1.5-2.0 | Building block |
| KOH or NaOH | Catalytic | Base catalyst |
| Ethanol or Water | - | Solvent |
Visualized Workflows
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow overview.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: Derivatization of 2-Chloro-3-nitrobenzyl Alcohol for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-chloro-3-nitrobenzyl alcohol, a versatile building block in organic synthesis and drug discovery. The presence of the chloro, nitro, and hydroxyl functional groups allows for a variety of transformations, making it a valuable starting material for the synthesis of more complex molecules. The following sections detail key derivatization reactions including oxidation, etherification, esterification, and protection of the hydroxyl group for subsequent multi-step syntheses.
Oxidation to 2-Chloro-3-nitrobenzaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a key intermediate for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of 2-chloro-3-nitrobenzyl alcohol to 2-chloro-3-nitrobenzaldehyde using PCC, a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Materials:
-
2-Chloro-3-nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
To a stirred solution of 2-chloro-3-nitrobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) under an inert atmosphere (nitrogen or argon), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-3-nitrobenzaldehyde.
Quantitative Data Summary:
| Reactant | Product | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2-Chloro-3-nitrobenzyl alcohol | 2-Chloro-3-nitrobenzaldehyde | PCC | DCM | 2-4 | 85-95 |
Experimental Workflow:
Oxidation of 2-chloro-3-nitrobenzyl alcohol to the corresponding aldehyde.
Etherification Reactions
The hydroxyl group of 2-chloro-3-nitrobenzyl alcohol can be converted into an ether, which can serve as a protecting group or introduce new functionalities.
Experimental Protocol: Williamson Ether Synthesis
This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Materials:
-
2-Chloro-3-nitrobenzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-chloro-3-nitrobenzyl alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant | Alkyl Halide | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| 2-Chloro-3-nitrobenzyl alcohol | Methyl Iodide | 1-(chloromethyl)-2-methoxy-3-nitrobenzene | NaH | DMF | 12 | 80-90 |
| 2-Chloro-3-nitrobenzyl alcohol | Benzyl Bromide | 1-(benzyloxymethyl)-2-chloro-3-nitrobenzene | NaH | DMF | 12 | 75-85 |
Logical Relationship of Etherification:
Williamson ether synthesis pathway.
Esterification Reactions
Esterification of 2-chloro-3-nitrobenzyl alcohol can be achieved through reaction with a carboxylic acid or its activated derivative, such as an acyl chloride.
Experimental Protocol: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification with a carboxylic acid under mild conditions.
Materials:
-
2-Chloro-3-nitrobenzyl alcohol
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Dicyclohexylurea (DCU)
-
1 M HCl solution
Procedure:
-
To a solution of 2-chloro-3-nitrobenzyl alcohol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant | Carboxylic Acid | Product | Coupling Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-Chloro-3-nitrobenzyl alcohol | Acetic Acid | 2-Chloro-3-nitrobenzyl acetate | DCC | DMAP | DCM | 12 | 85-95 |
| 2-Chloro-3-nitrobenzyl alcohol | Benzoic Acid | 2-Chloro-3-nitrobenzyl benzoate | DCC | DMAP | DCM | 12 | 80-90 |
Protection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with subsequent reactions. Silyl ethers are a common and versatile choice for alcohol protection.
Experimental Protocol: Formation of a tert-Butyldimethylsilyl (TBDMS) Ether
Materials:
-
2-Chloro-3-nitrobenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro-3-nitrobenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol: Deprotection of a TBDMS Ether
Materials:
-
2-Chloro-3-nitrobenzyl TBDMS ether
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the TBDMS-protected alcohol (1.0 eq) in THF, add TBAF (1.1 eq) at room temperature.
-
Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alcohol.
Quantitative Data Summary:
| Reaction | Substrate | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Protection | 2-Chloro-3-nitrobenzyl alcohol | TBDMSCl, Imidazole | DMF | 12-24 | >90 |
| Deprotection | 2-Chloro-3-nitrobenzyl TBDMS ether | TBAF | THF | 1-2 | >95 |
Protection/Deprotection Workflow:
Protection and deprotection of the hydroxyl group.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes and Protocols for the Scale-Up Synthesis of (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of (2-chloro-3-nitrophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis focuses on the selective reduction of 2-chloro-3-nitrobenzoic acid using a borane-tetrahydrofuran (THF) complex. This method is highlighted for its high chemoselectivity, allowing for the reduction of the carboxylic acid functional group in the presence of a nitro group and a chloro substituent. The protocols provided are designed to be scalable for laboratory and pilot plant production.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis requires a robust and scalable method that ensures high purity and yield. The primary challenge in this synthesis is the selective reduction of the carboxylic acid group of 2-chloro-3-nitrobenzoic acid without affecting the sensitive nitro group or the chloro substituent. Borane complexes, particularly borane-THF, have been identified as highly effective reagents for this transformation due to their electrophilic nature, which favors the reduction of the electron-rich carboxylic acid over the electron-deficient nitro group.[1][2] This document outlines a detailed protocol for this synthesis, including reaction conditions, work-up procedures, and safety considerations for scale-up operations.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound[3]
| Parameter | Value |
| Starting Material | 2-Chloro-3-nitrobenzoic acid |
| Reagent | 1 M Borane-THF complex |
| Solvent | Tetrahydrofuran (THF) |
| Stoichiometry (Reagent) | 2.1 equivalents |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Yield | 98% |
Table 2: Materials and Reagents
| Material | Grade | Supplier | Notes |
| 2-Chloro-3-nitrobenzoic acid | ≥98% | Commercially Available | |
| Borane-THF complex | 1 M solution in THF | Commercially Available | Moisture sensitive |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Ethyl acetate | Reagent Grade | Commercially Available | For extraction |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | For washing | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
| Water | Deionized | For quenching |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 2-chloro-3-nitrobenzoic acid using a borane-THF complex.[3]
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid in 50 ml of anhydrous THF.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, carefully add 104 ml of a 1 M borane-THF complex solution dropwise to the stirred solution of the carboxylic acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly add water to quench the excess borane. Caution: Vigorous gas evolution (hydrogen) will be observed. Ensure adequate ventilation.
-
Work-up: Once the gas evolution has ceased, dilute the mixture with 500 ml of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a total of 500 ml of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Product: The resulting product is this compound, obtained as a solid. The reported yield for this procedure is 9.20 g (98% of theory).[3]
Note on Scale-up: For larger scale reactions, it is crucial to ensure efficient cooling during the addition of the borane-THF complex and the quenching step due to the exothermic nature of these processes.[4][5] The rate of addition of the borane complex should be carefully controlled.[4] A robust off-gas system is necessary to handle the hydrogen gas produced during the quench.[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagent Selectivity
Caption: Chemoselectivity of borane in the reduction of 2-chloro-3-nitrobenzoic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloro-3-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Chloro-3-nitrophenyl)methanol synthesis.
Synthesis Pathway Overview
The primary route for synthesizing this compound involves the selective reduction of the carboxylic acid or ester group of a 2-chloro-3-nitrobenzoic acid derivative. The choice of reducing agent is critical to prevent the simultaneous reduction of the nitro group.
Technical Support Center: Purification of Crude 2-Chloro-3-Nitrobenzyl Alcohol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-chloro-3-nitrobenzyl alcohol via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of 2-chloro-3-nitrobenzyl alcohol?
A1: The ideal recrystallization solvent for 2-chloro-3-nitrobenzyl alcohol should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. While specific solubility data for this compound is not extensively published, a mixed solvent system of ethanol and water is a common and effective choice for many substituted benzyl alcohols and nitroaromatic compounds. Alcohols such as methanol or isopropanol can also be tested, as can solvent pairs like toluene-hexane. Preliminary solubility tests on a small scale are crucial to determine the optimal solvent or solvent system for your specific crude product.
Q2: What are the expected physical properties of pure 2-chloro-3-nitrobenzyl alcohol?
A2: Pure 2-chloro-3-nitrobenzyl alcohol is expected to be a crystalline solid. While a specific melting point for the pure 2-chloro-3-nitrobenzyl alcohol (CAS No. 89639-98-5) is not consistently reported in publicly available literature, its isomers have known melting point ranges that can be used for comparison to assess purity. A sharp melting point range close to the literature value of a pure standard indicates high purity.
Table 1: Physical Properties of Chloronitrobenzyl Alcohol Isomers
| Compound | CAS Number | Melting Point (°C) | Appearance |
| 3-Chloro-2-nitrobenzyl alcohol | 77158-86-2 | 65-69[1] | Solid |
| 4-Chloro-3-nitrobenzyl alcohol | 55912-20-4 | 61.0-67.0[2] | White to cream crystals or powder |
| 5-Chloro-2-nitrobenzyl alcohol | 73033-58-6 | 78-79 | Crystalline solid |
| 2-Chloro-5-nitrobenzyl alcohol | 80866-80-4 | >98.0% (GC) | White to Yellow to Orange powder to crystal[3] |
Q3: What are the common impurities in crude 2-chloro-3-nitrobenzyl alcohol?
A3: Common impurities in crude 2-chloro-3-nitrobenzyl alcohol can originate from the starting materials, side reactions, or degradation. These may include:
-
Isomeric Impurities: Other isomers of chloronitrobenzyl alcohol, such as 4-chloro-3-nitrobenzyl alcohol or 2-chloro-5-nitrobenzyl alcohol, may be present.
-
Unreacted Starting Material: If synthesized by the reduction of the corresponding aldehyde, residual 2-chloro-3-nitrobenzaldehyde may be present.
-
Over-oxidation Product: The corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid, can be formed if the benzyl alcohol is subjected to oxidizing conditions.
-
Solvent Residues: Residual solvents from the synthesis reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 2-chloro-3-nitrobenzyl alcohol.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce the final yield.
-
Try a Different Solvent: If the compound remains insoluble, a different solvent or a mixed solvent system should be tested. A good starting point is to test solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, or toluene.
-
Use a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common example is an ethanol/water mixture.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the cold solvent.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Reduce Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
-
Reduce Solvent Volume: If crystallization still does not occur, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the presence of impurities is depressing the melting point.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Change Solvent System: The boiling point of the solvent may be too high. Select a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in a cold bath. Insulating the flask can help with this.
-
Issue 4: The recovered crystals are colored or have a low melting point.
-
Possible Cause: Impurities are co-precipitating with the product.
-
Solution:
-
Decolorize the Solution: If the hot solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.
-
Experimental Protocol: Recrystallization of Crude 2-Chloro-3-Nitrobenzyl Alcohol
This protocol provides a general procedure for the recrystallization of crude 2-chloro-3-nitrobenzyl alcohol using an ethanol/water mixed solvent system.
Materials:
-
Crude 2-chloro-3-nitrobenzyl alcohol
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-chloro-3-nitrobenzyl alcohol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for the recrystallization of crude solids.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
Technical Support Center: Synthesis of (2-Chloro-3-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-3-nitrophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: A common and effective method for the synthesis of this compound is the reduction of 2-chloro-3-nitrobenzoic acid or its corresponding ester, methyl 2-chloro-3-nitrobenzoate. This reduction can be achieved using various reducing agents.
Q2: What are the potential byproducts I might encounter during the synthesis of this compound?
A2: Byproducts can arise from incomplete reactions or side reactions. During the reduction of the nitro group, incomplete reduction can lead to the formation of intermediates such as nitroso, hydroxylamino, azo, or azoxy compounds[1]. Additionally, if starting from the carboxylic acid, incomplete reduction may leave unreacted 2-chloro-3-nitrobenzoic acid. Over-reduction is also a possibility, potentially leading to the formation of 2-chloro-3-aminobenzyl alcohol.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, careful control of reaction conditions is crucial. Ensuring the use of fresh and appropriate amounts of the reducing agent can help drive the reaction to completion.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time and prevent over-reduction.[2] Proper temperature control is also vital, as localized overheating can sometimes promote the formation of side products.[2]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive or insufficient reducing agent. | - Use a fresh batch of the reducing agent.- Ensure the stoichiometry of the reducing agent is correct; an excess may be required.[2] |
| Poor quality of starting material (e.g., 2-chloro-3-nitrobenzoic acid). | - Confirm the purity of the starting material using appropriate analytical techniques. Impurities can sometimes interfere with the reaction. | |
| Sub-optimal reaction temperature. | - Ensure the reaction is conducted at the recommended temperature for the specific reducing agent being used. Some reductions may require initial cooling to control exotherms. | |
| Formation of Multiple Products/Impure Product | Incomplete reduction. | - Increase the reaction time or the amount of reducing agent.[1]- Optimize stirring to ensure proper mixing.[1] |
| Over-reduction of the nitro group. | - Carefully monitor the reaction progress and stop the reaction once the starting material is consumed. | |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times. | |
| Difficult Purification | Product is soluble in the aqueous wash. | - Use a saturated sodium chloride solution (brine) for the aqueous wash to decrease the solubility of the organic product in the aqueous layer.[1] |
| Byproducts have similar polarity to the product. | - Employ column chromatography with a carefully selected eluent system for effective separation. |
Experimental Protocols
A common method for the synthesis of this compound involves the reduction of 2-chloro-3-nitrobenzoic acid.
Protocol: Reduction of 2-Chloro-3-nitrobenzoic acid
-
Preparation : In a round-bottom flask, dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in an appropriate solvent, such as tetrahydrofuran (THF).
-
Reagent Addition : Cool the solution in an ice bath. Slowly add a solution of the reducing agent (e.g., borane-tetrahydrofuran complex) dropwise while maintaining the temperature.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up : Carefully quench the reaction by the slow addition of methanol or water. Remove the solvent under reduced pressure.
-
Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Potential Byproduct Formation Pathways
Caption: Byproduct formation pathways in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-Nitrobenzoic Acid Reduction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the reduction of 2-chloro-3-nitrobenzoic acid to 2-amino-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-chloro-3-nitrobenzoic acid?
A1: The most prevalent methods for reducing 2-chloro-3-nitrobenzoic acid involve catalytic hydrogenation and metal/acid reductions.
-
Catalytic Hydrogenation: This is often the preferred method due to high efficiency.[1] Common catalysts include palladium on carbon (Pd/C), platinum catalysts, or Raney nickel with hydrogen gas.[1][2]
-
Metal/Acid Reductions: These methods provide a milder alternative, which can be beneficial when other reducible functional groups are present.[1] Typical systems include iron (Fe) in acidic conditions (e.g., HCl or acetic acid), tin(II) chloride (SnCl₂), or zinc (Zn).[1][3]
-
Other Reagents: Sodium dithionite (Na₂S₂O₄) is also a viable option, particularly in aqueous ammonia.[2][4]
Q2: What is a major challenge when reducing halogenated nitroaromatics like 2-chloro-3-nitrobenzoic acid?
A2: A significant challenge is preventing dehalogenation (the removal of the chlorine atom), especially during catalytic hydrogenation. Using catalysts like Pd/C can sometimes lead to the loss of the chloro substituent.[1] Raney nickel is often a better choice to minimize this side reaction.[1]
Q3: Are there significant safety concerns with nitro group reductions?
A3: Yes, the reduction of nitro groups is typically a highly exothermic reaction.[5] Proper temperature control is critical to prevent runaway reactions, which can lead to localized overheating and the formation of hazardous side products.[3] It is essential to perform safety testing, especially during scale-up, to ensure safe operating conditions.[5]
Q4: How does the choice of solvent impact the reaction?
A4: Solvent choice is crucial for success. The starting material must be soluble in the chosen solvent to ensure a reasonable reaction rate.[3] For catalytic hydrogenations, polar protic solvents like ethanol, methanol, or co-solvent systems such as ethanol/water are often effective.[3][6] Poor solubility can severely limit the reaction's progress.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows you to check for the complete consumption of the starting material before proceeding with the workup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive Catalyst/Reagent: The catalyst (e.g., Pd/C) may be old or poisoned, or the reducing agent (e.g., sodium dithionite) may have decomposed.[3][6] 2. Poor Solubility: The 2-chloro-3-nitrobenzoic acid is not sufficiently soluble in the reaction solvent.[3] 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.[3] 4. Low Temperature: The reaction may require heating to proceed at a practical rate.[3] | 1. Use a fresh batch of catalyst or reagent.[3] For metal/acid systems, ensure the metal is finely powdered and activated.[3] 2. Change the solvent or use a co-solvent system (e.g., THF, EtOH/water) to improve solubility.[3] 3. Increase the weight percentage of the catalyst. A 10% (w/w) loading is a good starting point for catalytic hydrogenations.[6] 4. Gradually increase the reaction temperature while carefully monitoring for side product formation.[3] |
| Significant Side Product Formation (e.g., dehalogenation, azoxy compounds) | 1. Over-reduction/Dehalogenation: The catalyst is too aggressive (e.g., Pd/C can cause dechlorination).[1] 2. Intermediate Formation: Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamine species, which can condense to form azoxy or azo compounds.[3] 3. Exothermic Reaction: Lack of temperature control can promote side reactions.[3] | 1. Switch to a milder catalyst. Raney nickel is often preferred over Pd/C to avoid dehalogenation of aromatic chlorides.[1] Alternatively, use a metal/acid system like Fe/HCl.[1] 2. Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[3] 3. Improve cooling and control the rate of reagent addition to manage the exotherm.[3] |
| Difficulty Isolating the Product | 1. Incorrect pH during Workup: The product, 2-amino-3-chlorobenzoic acid, is amphoteric, and its solubility is highly pH-dependent. 2. Catalyst Removal Issues: Fine catalyst particles (e.g., Pd/C) are not fully removed by filtration. | 1. Carefully adjust the pH of the aqueous solution. Acidification to a pH of approximately 3-4 should precipitate the product.[4] 2. Filter the reaction mixture through a pad of Celite to ensure complete removal of the catalyst.[3] |
Comparison of Common Reduction Conditions
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt, or Raney Ni[1] | Polar protic (e.g., EtOH, MeOH, AcOH)[3][6] | Room Temp to Mild Heat[3] | High atom economy, clean reaction[5] | Risk of dehalogenation (especially with Pd/C), catalyst poisoning, requires pressure equipment[1][6] |
| Metal/Acid Reduction | Fe / HCl or AcOH[1] | Acidic, aqueous, or alcoholic[3] | Often requires heating[3] | Mild, cost-effective, good for substrates with other reducible groups[1][5] | Generates metal waste, can be difficult to remove all metal from the product[5] |
| Metal Salt Reduction | SnCl₂·2H₂O[1] | Ethanol, Ethyl Acetate | Reflux | Mild, selective[1] | Stoichiometric tin waste |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄)[4] | Aqueous Ammonia[4] | Room Temperature[4] | Avoids strong acids and hydrogenation[1] | Can have odor issues, reagent decomposes on storage[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is a general guideline for reducing the nitro group while minimizing dehalogenation.[1]
1. Reaction Setup:
-
In a hydrogenation vessel, dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add Raney Nickel catalyst (a slurry in water or ethanol, typically 5-10% by weight of the substrate) to the solution.
-
Seal the vessel.
2. Hydrogenation:
-
Purge the vessel with nitrogen gas, then evacuate and fill with hydrogen gas (H₂). Repeat this cycle 3-4 times.
-
Pressurize the vessel with H₂ (pressure may range from atmospheric to 50 psig, depending on the equipment).[7]
-
Stir the mixture vigorously at room temperature. Gentle heating may be applied if the reaction is slow.[3]
3. Monitoring and Workup:
-
Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[3]
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the reaction solvent.[3]
4. Isolation:
-
Combine the filtrate and washes.
-
Remove the solvent under reduced pressure to yield the crude 2-amino-3-chlorobenzoic acid.
-
The product can be further purified by recrystallization or by acid-base extraction.
Protocol 2: Reduction using Sodium Dithionite
This method is adapted from procedures using sodium dithionite in an aqueous basic medium.[4]
1. Reaction Setup:
-
To a stirred solution of 2-chloro-3-nitrobenzoic acid (1.0 eq) in water, add 30% aqueous ammonia until the solid dissolves.[4]
2. Reduction:
-
At room temperature, add an aqueous solution of sodium dithionite (approx. 4.0 eq) portion-wise to the stirred mixture.[4]
-
Stir the reaction for 1-2 hours at room temperature.
3. Monitoring and Workup:
-
Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture in an ice bath.
4. Isolation:
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of ~3.[4]
-
The product, 2-amino-3-chlorobenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and brine, and dry under vacuum.[4]
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for the reduction of 2-chloro-3-nitrobenzoic acid.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common issues encountered during the reduction process.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
Troubleshooting guide for the synthesis of 2-chloro-3-nitrobenzyl alcohol
Technical Support Center: Synthesis of Substituted Nitroaromatics
Disclaimer: This guide provides general troubleshooting advice for common reactions in organic synthesis, such as nitration and chlorination of aromatic compounds. It is intended for use by trained professionals in a laboratory setting. The information is for educational purposes and does not constitute a step-by-step protocol for the synthesis of any specific compound. All chemical reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and a thorough understanding of the hazards of the reagents and products involved.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted nitroaromatic compounds, focusing on electrophilic aromatic substitution reactions.
Issue 1: Low or No Product Yield
Question: I performed a nitration reaction on a substituted benzaldehyde, but my yield is very low. What could be the cause?
Answer: Low yields in nitration reactions can stem from several factors. Here are some common causes and solutions:
-
Inadequate Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in nitration. It is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
-
Deactivated Starting Material: The starting material, a substituted benzaldehyde, has an aldehyde group (-CHO) which is a deactivating group for electrophilic aromatic substitution. This makes the reaction inherently slower than with activated rings.
-
Troubleshooting:
-
Longer reaction times may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure the temperature is controlled throughout the reaction. While initial cooling is necessary, allowing the reaction to proceed at a specific, controlled temperature (e.g., room temperature) overnight might be required.[1]
-
-
-
Improper Work-up: The product may be lost during the extraction and purification steps.
-
Troubleshooting:
-
Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer.
-
Use an appropriate solvent for extraction that provides good solubility for your product.
-
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction has produced a mixture of ortho, meta, and para isomers. How can I improve the selectivity?
Answer: The directing effects of the substituents on the aromatic ring determine the position of nitration.
-
Understanding Directing Effects:
-
The aldehyde group (-CHO) is a meta-director.[3] Therefore, the primary product of nitration of a benzaldehyde should be the meta-substituted isomer.[1][3][4]
-
If your starting material has other substituents, their directing effects must also be considered. For example, a chloro group (-Cl) is an ortho, para-director.[5][6] When both an activating and a deactivating group are present, the directing effects can be complex.
-
-
Controlling Reaction Conditions:
-
The composition of the mixed acid can influence the ratio of isomers.[7]
-
Temperature control is critical. Deviations can lead to less selective reactions.
-
-
Separation of Isomers:
-
If a mixture of isomers is unavoidable, they can often be separated by fractional crystallization or chromatography.[8]
-
Issue 3: Presence of Impurities and Byproducts
Question: After my reaction, I have significant amounts of byproducts. What are they and how can I remove them?
Answer: Common byproducts in nitration and subsequent reactions can include:
-
Over-nitrated products: Dinitro or trinitro compounds can form if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).
-
Oxidation products: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction conditions are not well-controlled.
-
Nitrophenols: These can form as impurities and are often removed with an alkaline wash during work-up.[9]
Purification Strategies:
| Impurity Type | Purification Method | Description |
| Unreacted Starting Material | Column Chromatography | Can be effective for separating compounds with different polarities. |
| Isomeric Products | Fractional Crystallization or Column Chromatography | Exploits differences in solubility or polarity of the isomers.[8] |
| Acidic Impurities (e.g., Carboxylic Acids, Nitrophenols) | Alkaline Wash (e.g., NaHCO₃ or NaOH solution) | Acidic impurities are converted to their salts and extracted into the aqueous phase.[1][9][10] |
| Colored Impurities | Activated Carbon Treatment | Can be used to remove colored byproducts from a solution of the product before crystallization. |
Experimental Protocols
General Protocol for Monitoring Electrophilic Aromatic Substitution via TLC
-
Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line about 1 cm from the bottom.
-
Spot the Plate: Dissolve small amounts of your starting material and your reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot them on the pencil line.
-
Develop the Plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent will move up the plate by capillary action.
-
Visualize the Plate: Remove the plate when the solvent front is near the top. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analyze the Results: The starting material and product should have different Rf values. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Visualizations
Troubleshooting Workflow for Aromatic Nitration
The following diagram outlines a logical workflow for troubleshooting common issues in the nitration of a substituted aromatic compound.
Caption: A flowchart for troubleshooting common issues in aromatic nitration.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Solved electophilic aromatic substitution reaction- | Chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chlorination of nitrobenzene gives m nitrochlorobenzene while nitration o.. [askfilo.com]
- 6. sarthaks.com [sarthaks.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Stability issues of (2-Chloro-3-nitrophenyl)methanol under different conditions
Welcome to the technical support center for (2-Chloro-3-nitrophenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses specific stability-related problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected degradation of the compound in solution. | pH instability: The compound may be susceptible to hydrolysis under acidic or basic conditions. The nitro and chloro groups can influence the reactivity of the benzylic alcohol. | Buffer the solution to a neutral pH (around 7.0-7.5). If the experimental conditions require acidic or basic pH, consider running the experiment at a lower temperature to minimize degradation. A preliminary pH stability screen is recommended. |
| Photodegradation: Aromatic nitro compounds can be light-sensitive and may degrade upon exposure to UV or even ambient light. | Conduct experiments under amber or light-protected conditions. Minimize the exposure of the compound, both in solid form and in solution, to direct light. | |
| Oxidative degradation: The benzylic alcohol group is susceptible to oxidation, which could be initiated by dissolved oxygen or oxidizing agents in the reaction mixture. | Degas solvents before use by sparging with an inert gas like nitrogen or argon. Avoid using reagents that are strong oxidizing agents if they are not essential for the reaction. | |
| Formation of colored impurities in the solid compound upon storage. | Thermal degradation: Prolonged exposure to elevated temperatures can lead to the decomposition of the compound. The presence of the nitro group can make the molecule more thermally labile. | Store the solid compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable. |
| Reaction with atmospheric moisture: The compound may be hygroscopic, and absorbed water could potentially lead to solid-state hydrolysis or other reactions over time. | Store the compound in a tightly sealed container, preferably in a desiccator, to protect it from moisture. | |
| Inconsistent analytical results (e.g., HPLC peak area). | Incomplete dissolution or precipitation: The compound may have limited solubility in certain solvents, leading to inaccurate concentrations. | Ensure the compound is fully dissolved before use. Sonication or gentle warming may aid dissolution. Verify the solubility of the compound in your chosen solvent system. |
| Adsorption to container surfaces: The compound might adsorb to the surfaces of glass or plastic containers, especially at low concentrations. | Consider using silanized glassware or low-adsorption vials. Prepare solutions fresh whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store solid this compound in a tightly sealed container, protected from light, in a cool and dry environment. Refrigeration at 2-8 °C is ideal. Solutions should be prepared fresh and stored under similar protected conditions if immediate use is not possible.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[1][2][3][4] This involves subjecting the compound to various stress conditions (e.g., heat, light, different pH values, and oxidizing agents) and analyzing the extent of degradation over time, typically by a stability-indicating analytical method like HPLC.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, potential degradation pathways could include:
-
Oxidation of the benzylic alcohol to form 2-chloro-3-nitrobenzaldehyde and subsequently 2-chloro-3-nitrobenzoic acid.
-
Hydrolysis of the chloro group, although this is generally less likely under typical conditions without a catalyst.
-
Reduction of the nitro group to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
-
Photoreactions leading to rearrangements or dimerizations, which are common for nitroaromatic compounds.
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for preparing solutions of this compound?
A5: Methanol and acetonitrile are common solvents for preparing stock solutions for analytical purposes.[3] However, the choice of solvent will ultimately depend on the specific requirements of your experiment and the compound's solubility. Always use high-purity, degassed solvents to minimize the risk of degradation.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
Analysis: Analyze all samples (including a control sample stored under normal conditions) at appropriate time points using a suitable analytical method, such as reverse-phase HPLC with a UV detector.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Protocol 2: pH Stability Profile
Objective: To determine the degradation rate of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 12.
-
Prepare a stock solution of the compound in a minimal amount of organic co-solvent (e.g., acetonitrile).
-
Spike the stock solution into each buffer to a final concentration of, for example, 10 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Calculate the degradation rate constant at each pH by plotting the natural logarithm of the concentration versus time.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products Observed |
| 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 45% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 2 |
| Heat (Solid) | 24 hours | 105°C | 5% | 1 |
| Heat (Solution) | 24 hours | 60°C | 10% | 1 |
| Photolysis | 8 hours | 25°C | 30% | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
References
Technical Support Center: Purification of (2-Chloro-3-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2-Chloro-3-nitrophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include unreacted starting material, primarily 2-Chloro-3-nitrobenzoic acid, and positional isomers of this compound that may form during the synthesis.[1][2][3] Residual solvents from the reaction and work-up, such as THF or ethyl acetate, may also be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for compounds of this nature are recrystallization and column chromatography.[4][5][6][7][8] A simple wash or suspension of the crude product in a suitable solvent can also be effective for removing more soluble impurities.[3]
Q3: How can I effectively remove the unreacted 2-Chloro-3-nitrobenzoic acid?
A3: Unreacted 2-Chloro-3-nitrobenzoic acid can be removed by an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) during the work-up, which will convert the acidic impurity into a water-soluble salt. Alternatively, both recrystallization and column chromatography can effectively separate the more polar carboxylic acid from the desired alcohol.
Q4: Is it possible to separate isomeric impurities from this compound?
A4: Yes, while challenging due to similar polarities, separation of isomers is possible.[3] Gradient elution column chromatography is generally the most effective method for separating isomers.[4] Fractional crystallization can also be attempted, but may require more optimization.
Troubleshooting Guides
Issue 1: My final product shows a broad melting point range, suggesting impurities. How do I identify the impurity?
-
Answer: A broad melting point range is a classic indicator of impurities. To identify the contaminants, you can use co-TLC (Thin Layer Chromatography) by spotting your product, the starting material (2-Chloro-3-nitrobenzoic acid), and a mixture of the two on the same plate. If one of the impurity spots matches the Rf of the starting material, you have incomplete reaction. Other spots may indicate isomeric or other byproducts. For a more definitive identification, techniques like NMR or LC-MS are recommended.[1]
Issue 2: I performed a recrystallization, but the yield of pure product is very low. What could be the cause?
-
Answer: Low recovery from recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can trap impurities within the newly formed crystals and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[3]
-
The chosen solvent is not ideal: The product may have too high solubility in the solvent at low temperatures. You may need to screen for a different solvent or solvent system.
-
Issue 3: During column chromatography, my product is not separating from an impurity. What can I do?
-
Answer: If you are experiencing poor separation on the column, consider the following adjustments:
-
Optimize the eluent system: Use TLC to test various solvent systems of differing polarities. A less polar solvent system will generally lead to better separation of closely related compounds.[4]
-
Switch to gradient elution: If you are using an isocratic (single solvent system) elution, switching to a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of compounds with similar Rf values.[4]
-
Check the column loading: Overloading the column with too much crude product will result in broad bands and poor separation. Ensure you are using an appropriate amount of silica gel for the quantity of material you are purifying.
-
Data Presentation
Table 1: Common Impurities and Identification Methods
| Impurity | Likely Source | Recommended Identification Method |
| 2-Chloro-3-nitrobenzoic acid | Incomplete reduction of the starting material | TLC, NMR, LC-MS[1] |
| Isomeric (Chloronitrophenyl)methanols | Non-selective synthesis | TLC, GC, HPLC, NMR |
| Residual Solvents (e.g., THF, Ethyl Acetate) | Reaction or work-up | NMR, GC |
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent/System | Rationale |
| Ethanol/Water | A polar protic system effective for many moderately polar organic compounds.[3][6] |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Toluene | An aromatic solvent that can be effective for crystallizing aromatic compounds. |
| Hexane/Ethyl Acetate | A versatile non-polar/polar aprotic system where the ratio can be adjusted to fine-tune solubility.[6] |
| Dichloromethane/Hexane | Another common non-polar/polar aprotic mixture. |
Table 3: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (e.g., 100-200 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar system and increase polarity. Good starting points for TLC analysis are Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures in various ratios (e.g., 9:1, 4:1, 1:1).[4] |
| Elution Method | Gradient elution is recommended for separating closely related impurities like isomers.[4] |
| Visualization | UV lamp (254 nm) for TLC analysis. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents from Table 2. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl. Continue adding small portions of hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.[4]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent system. Collect fractions continuously. If using a gradient, gradually increase the proportion of the more polar solvent in the eluent mixture.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing over-reduction in the synthesis of 2-chloro-3-nitrobenzyl alcohol
Welcome to the Technical Support Center for the synthesis of 2-chloro-3-nitrobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this synthesis, with a primary focus on preventing the over-reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-chloro-3-nitrobenzyl alcohol?
The two primary precursors for the synthesis of 2-chloro-3-nitrobenzyl alcohol are 2-chloro-3-nitrobenzaldehyde and 2-chloro-3-nitrobenzoic acid. The choice of starting material will dictate the type of reduction reaction required.
Q2: What is the primary challenge encountered during the synthesis of 2-chloro-3-nitrobenzyl alcohol?
The principal challenge is achieving the selective reduction of the aldehyde or carboxylic acid functionality to a primary alcohol without concurrently reducing the aromatic nitro group to an amine. This phenomenon is known as over-reduction and leads to the formation of 2-chloro-3-aminobenzyl alcohol as an undesired byproduct.
Q3: Which reducing agents are recommended for the selective reduction of 2-chloro-3-nitrobenzaldehyde?
For the selective reduction of an aromatic nitroaldehyde to the corresponding nitroalcohol, mild reducing agents are preferred. Thiourea dioxide (TUDO) in an aqueous alkali-ethanolic system has been shown to be effective and highly chemoselective.[1] Another common and generally selective reagent is sodium borohydride (NaBH₄).[2][3]
Q4: Can I use catalytic hydrogenation to reduce the aldehyde group in 2-chloro-3-nitrobenzaldehyde?
Catalytic hydrogenation (e.g., with Pd/C and H₂) is generally very efficient for nitro group reduction and may lead to the formation of the amine.[4][5] While it can reduce aldehydes, achieving selectivity in the presence of a nitro group is challenging and often requires careful optimization of the catalyst, solvent, and reaction conditions to avoid over-reduction.[4]
Q5: How can I synthesize 2-chloro-3-nitrobenzyl alcohol from 2-chloro-3-nitrobenzoic acid?
The reduction of a carboxylic acid to an alcohol in the presence of a nitro group requires a chemoselective reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are often effective for this transformation as they tend to reduce carboxylic acids preferentially over nitro groups under controlled conditions.[6][7]
Troubleshooting Guide
Problem 1: Over-reduction of the nitro group to an amine.
This is the most common issue, resulting in the formation of 2-chloro-3-aminobenzyl alcohol.
Troubleshooting Workflow: Mitigating Over-reduction
Caption: A workflow for troubleshooting the over-reduction of the nitro group.
Problem 2: Incomplete reaction with starting material remaining.
This issue can arise from several factors related to reagent activity and reaction conditions.
Troubleshooting Workflow: Addressing Incomplete Reactions
Caption: A guide to troubleshooting incomplete reduction reactions.
Data Presentation
The following table summarizes the performance of various reducing agents for the chemoselective reduction of aromatic nitroaldehydes or the carboxylic acid group in the presence of a nitro group. Yields and conditions are indicative and may vary based on the specific substrate and reaction setup.
| Starting Material | Reducing Agent | Solvent System | Typical Yield (%) | Key Advantages | Potential Issues |
| 2-Chloro-3-nitrobenzaldehyde | Thiourea Dioxide (TUDO) | Aqueous alkali-ethanolic | Good to high[1] | High chemoselectivity[1] | Requires basic conditions |
| 2-Chloro-3-nitrobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol[3] | Generally good | Mild, readily available[2] | Over-reduction if not controlled |
| 2-Chloro-3-nitrobenzoic Acid | Borane-THF (BH₃-THF) | Tetrahydrofuran (THF) | Good | Selective for carboxylic acids[6][7] | Moisture-sensitive, requires inert atmosphere |
| 2-Chloro-3-nitrobenzaldehyde | Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Methanol | >90 (for nitro reduction)[4] | High efficiency for nitro reduction | High risk of over-reduction[4][5] |
Experimental Protocols
Protocol 1: Selective Reduction of 2-Chloro-3-nitrobenzaldehyde using Sodium Borohydride
This protocol is a general guideline for the reduction of an aromatic aldehyde in the presence of a nitro group.
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
5% HCl solution
-
Diethyl ether
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve 2-chloro-3-nitrobenzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1-1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully add 5% HCl to quench the reaction and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-nitrobenzyl alcohol.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Selective Reduction of 2-Chloro-3-nitrobenzoic Acid using Borane-THF
This protocol outlines the reduction of a carboxylic acid to an alcohol while preserving the nitro group.
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃-THF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Schlenk flask and nitrogen/argon line
Procedure:
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-3-nitrobenzoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the BH₃-THF solution (typically 1.5-2 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Partition the residue between diethyl ether and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as necessary.
Visualized Experimental Workflow
General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 2-chloro-3-nitrobenzyl alcohol.
References
Analytical methods to monitor the progress of (2-Chloro-3-nitrophenyl)methanol synthesis
Technical Support Center: Monitoring the Synthesis of (2-Chloro-3-nitrophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods to monitor the progress of this compound synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to synthesize this compound?
A common laboratory-scale synthesis involves the reduction of 2-chloro-3-nitrobenzoic acid. A typical procedure utilizes a borane-tetrahydrofuran complex (BH3-THF) in an appropriate solvent like THF. The reaction is typically stirred overnight at room temperature and then quenched, followed by extraction and purification to yield the desired alcohol.[1]
Q2: Which analytical techniques are recommended for monitoring the reaction progress?
A combination of chromatographic and spectroscopic methods is recommended for effective real-time and final analysis. Thin-Layer Chromatography (TLC) is ideal for quick qualitative checks of the reaction's progress.[2] For more detailed quantitative analysis of reaction conversion, product purity, and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable.[2][3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural confirmation of the final product.[1][5]
Q3: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?
TLC is a rapid and cost-effective method to qualitatively track the disappearance of the starting material (2-chloro-3-nitrobenzoic acid) and the appearance of the product (this compound). By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually assess the progress of the reaction. The product, being less polar than the carboxylic acid starting material, will have a higher Retention Factor (Rf) value.
Q4: What are the expected 1H-NMR chemical shifts for this compound?
The proton NMR spectrum provides structural confirmation of the synthesized alcohol. The expected chemical shifts are summarized in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.89 | multiplet |
| Aromatic-H | 7.62 | triplet |
| -CH2- | 4.67 | doublet |
| -OH | 5.70 | triplet |
| Solvent: DMSO-d6[1] |
Q5: What are the key Infrared (IR) spectroscopy peaks for this compound?
IR spectroscopy is useful for identifying the presence of the hydroxyl functional group in the product. Key vibrational frequencies are detailed in the table below.
| Functional Group | Characteristic Absorption (cm-1) | Appearance |
| O-H Stretch | 3200-3500 | Strong, Broad |
| C-O Stretch | 1000-1250 | Strong |
| N-O Stretch (Nitro) | 1500-1550 and 1300-1370 | Strong |
| C-Cl Stretch | 600-800 | Medium to Strong |
| Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6][7] |
Troubleshooting Guide
Issue 1: Low or No Product Formation Observed on TLC
-
Question: My TLC analysis shows only the starting material spot, even after several hours. What could be the issue?
-
Answer:
-
Inactive Reducing Agent: The borane-THF complex can degrade if not stored properly under anhydrous conditions. Use a fresh or properly stored batch of the reagent.
-
Insufficient Reagent: Ensure the molar ratio of the reducing agent to the starting material is adequate. A slight excess of the reducing agent is often used.
-
Low Reaction Temperature: While the reaction is typically run at room temperature, ensure the ambient temperature is not too low, which could slow down the reaction rate.
-
-
Issue 2: Multiple Spots on TLC, Indicating Impurities
-
Question: My TLC plate shows the product spot, but also several other spots. What are the likely impurities and how can I minimize them?
-
Answer:
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting material spot. Extend the reaction time or consider a modest increase in temperature.
-
Side Products: Over-reduction or other side reactions can lead to impurities. Ensure the reaction conditions are carefully controlled. Purification by column chromatography is often necessary to remove these impurities.
-
-
Issue 3: Difficulty in Isolating the Product
-
Question: I am having trouble extracting the product from the aqueous layer after quenching the reaction. What can I do?
-
Answer:
-
Incorrect pH: Ensure the pH of the aqueous layer is properly adjusted during the workup to minimize the solubility of the product.
-
Insufficient Extraction: Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete removal of the product from the aqueous phase.[1]
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Issue 4: Chromatographic Analysis Issues (HPLC/GC)
-
Question: I am observing an unstable baseline or poor peak shape in my HPLC/GC analysis. How can I troubleshoot this?
-
Answer:
-
Unstable Baseline: In GC, this could be due to leaks or a contaminated carrier gas. For HPLC, an improperly degassed mobile phase or temperature fluctuations can be the cause.[8]
-
Peak Tailing: This can be caused by active sites in the GC column or secondary interactions in HPLC. Using a deactivated liner in GC or adjusting the mobile phase pH in HPLC can help.[8]
-
Peak Fronting: This is often a result of column overloading or injecting too large a sample volume in GC.[8]
-
-
Experimental Protocols & Data
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted for optimal separation.
-
UV lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (CO), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the 2-chloro-3-nitrobenzoic acid starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the SM lane.
-
Withdraw a small aliquot from the reaction mixture, quench it if necessary, and spot it on the RM lane.
-
Spot both the starting material and the reaction mixture on the CO lane.
-
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The product, this compound, should appear as a new spot with a higher Rf value than the starting carboxylic acid.
Quantitative Data Summary
| Analytical Method | Parameter | Value | Notes |
| HPLC | Retention Time (Rt) | 3.53 min | Method H as described in patent literature.[1] |
| 1H-NMR (DMSO-d6) | Aromatic-H | 7.89 ppm (m) | |
| Aromatic-H | 7.62 ppm (t) | ||
| -CH2- | 4.67 ppm (d) | ||
| -OH | 5.70 ppm (t) | ||
| Mass Spectrometry | m/z (ESI+) | 205 (M+NH4)+ | [1] |
| Molecular Weight | 187.58 g/mol | [9][10] |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the synthesis and analysis.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: (2-chloro-3-nitrophenyl) methanol [orgspectroscopyint.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. 89639-98-5 | MFCD08236803 | (2-Chloro-3-nitro-phenyl)-methanol | acints [acints.com]
- 10. Chloro-(2-nitrophenyl)methanol | C7H6ClNO3 | CID 141120567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Production of 2-Chloro-3-Nitrobenzyl Alcohol
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the industrial production of 2-chloro-3-nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for 2-chloro-3-nitrobenzyl alcohol? A1: The most common and economically viable industrial route is the selective reduction of its corresponding aldehyde, 2-chloro-3-nitrobenzaldehyde. This precursor is typically synthesized via the nitration of 2-chlorobenzaldehyde. The subsequent reduction of the aldehyde to the alcohol is a critical step that requires careful control to avoid side reactions.
Q2: What are the main challenges in the industrial production of this compound? A2: The primary challenges are:
-
Precursor Purity: The nitration of 2-chlorobenzaldehyde often yields a mixture of isomers, with 2-chloro-5-nitrobenzaldehyde being a common impurity alongside the desired 2-chloro-3-nitrobenzaldehyde.[1] Separating these isomers is crucial as their presence complicates the subsequent reduction and final product purification.
-
Side Reactions: During the reduction of the aldehyde, potential side reactions include over-reduction of the nitro group or the formation of impurities. For nitro-substituted benzaldehydes, the Cannizzaro reaction can also be a competing reaction under certain conditions.[2][3]
-
Product Purification: Isolating the final 2-chloro-3-nitrobenzyl alcohol product to a high degree of purity requires effective purification techniques to remove unreacted starting material, byproducts, and any isomeric impurities carried over from the precursor.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[4] This poses a significant safety risk, making temperature control critical during distillation and drying.
Q3: What are the critical safety precautions when handling 2-chloro-3-nitrobenzyl alcohol and its precursors? A3: Aromatic nitro compounds should be handled with particular care.[5] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]
-
Ventilation: All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Avoid Ignition Sources: Nitroaromatic compounds can be combustible. Keep away from heat, sparks, and open flames. Protect against electrostatic charges.[7][8]
-
Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[5] In case of contact, immediately flush the affected area with plenty of water.[9]
-
Waste Disposal: Dispose of contaminated material as hazardous waste according to local regulations.[5]
Q4: How should 2-chloro-3-nitrobenzyl alcohol be stored? A4: The product should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10] It should be kept away from incompatible materials such as strong oxidizing agents.[11][12] The shelf life is typically 24-36 months under these conditions.[13]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification processes.
Problem 1: Low Purity of the 2-Chloro-3-Nitrobenzaldehyde Precursor After Synthesis.
-
Q: My crude 2-chloro-3-nitrobenzaldehyde contains a significant amount of the 2-chloro-5-nitro isomer. How can I purify it?
-
A: Separation of these isomers is challenging due to their similar properties. Direct distillation is often avoided due to the thermal instability of nitrobenzaldehydes at their high boiling points.[14] Effective methods rely on differential solubility:
-
Suspension/Washing: Suspending the crude mixture in a solvent system where the desired 2,3-isomer is more soluble than the 2,5-isomer allows for the enrichment of the desired isomer in the solution. Common systems include methanol/water or ethanol/water mixtures.[14]
-
Recrystallization: This classic technique can be effective but may be challenging. It involves dissolving the mixture in a suitable solvent at an elevated temperature and allowing the less soluble isomer to crystallize upon cooling.[14]
-
Acetal Formation: Converting the aldehydes to their acetal derivatives can alter their physical properties enough to allow for separation by distillation, followed by hydrolysis back to the pure aldehyde isomer.[14][15]
-
-
Problem 2: Low Yield During the Reduction of 2-Chloro-3-Nitrobenzaldehyde.
-
Q: The yield of 2-chloro-3-nitrobenzyl alcohol is lower than expected. What are the possible causes and solutions?
-
A: Low yield can stem from several factors:
-
Cause 1: Incomplete Reaction. The reduction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material remains, consider extending the reaction time or adding a slight excess of the reducing agent.
-
-
Cause 2: Over-reduction. Strong reducing agents or harsh conditions can reduce the nitro group in addition to the aldehyde.
-
Solution: Use a mild and selective reducing agent like Sodium Borohydride (NaBH₄).[16] Maintain strict temperature control, typically at low temperatures (e.g., 0-5 °C), during the addition of the reducing agent.
-
-
Cause 3: Mechanical Losses. Product may be lost during the workup and isolation steps.
-
Solution: Optimize the extraction and filtration steps. Ensure the pH is adjusted correctly during workup to keep the product in the organic phase. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.
-
-
-
Problem 3: Final Product is Impure.
-
Q: My final 2-chloro-3-nitrobenzyl alcohol product shows multiple spots on TLC or peaks in GC analysis. How can I improve its purity?
-
A: Impurities can be unreacted starting material, byproducts, or isomeric contaminants.
-
Cause 1: Unreacted Aldehyde. The presence of the starting aldehyde is a common impurity.
-
Solution: Ensure the reaction goes to completion as described above. For purification, recrystallization is often effective as the alcohol and aldehyde have different polarities and solubilities.
-
-
Cause 2: Isomeric Alcohol. If the precursor aldehyde was not sufficiently pure, the final product will be a mixture of isomeric alcohols.
-
Solution: The most effective strategy is to purify the aldehyde precursor before the reduction step, as detailed in Problem 1. Separating the final alcohol isomers can be very difficult.
-
-
Cause 3: Degradation. The product may degrade during workup or purification if exposed to high temperatures or harsh pH conditions.
-
Solution: Perform all purification steps at the lowest practical temperatures. Avoid strong acids or bases during the workup. If distillation is necessary, it must be performed under high vacuum to keep the temperature low.
-
-
-
Data Presentation
Table 1: Purity of Crude 2-Chloro-5-Nitrobenzaldehyde Before and After Purification (Containing 2-Chloro-3-Nitrobenzaldehyde as the main impurity)
| Purification Method | Initial 2,5-Isomer % (v/v) | Initial 2,3-Isomer % (v/v) | Final 2,5-Isomer % (v/v) | Final 2,3-Isomer % (v/v) | Yield % | Reference |
| Acetone/Water Suspension | 91.7 | 2.2 | 98.3 | 0.3 | 99 | [1] |
| Methanol/Water Suspension | 91.0 | 8.7 | 99.3 | 0.7 | 93 | [1] |
Note: This data is for the purification of the 2,5-isomer, but the principles are directly applicable to the purification of the 2,3-isomer by adjusting solvent systems to leverage its differing solubility.
Experimental Protocols
Protocol 1: Purification of Crude 2-Chloro-3-Nitrobenzaldehyde (Precursor)
This protocol is adapted from methods used to remove the 2,3-isomer from the 2,5-isomer and is based on the principle of differential solubility.[14] Optimization will be required.
-
Objective: To increase the isomeric purity of crude 2-chloro-3-nitrobenzaldehyde.
-
Materials:
-
Crude 2-chloro-3-nitrobenzaldehyde
-
Methanol
-
Deionized Water
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
-
Procedure:
-
Suspend the crude isomer mixture in a 1:1 (v/v) methanol/water mixture (e.g., 10 g of crude solid in 100 mL of solvent mixture).
-
Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Filter the suspension under vacuum. The solid cake will be enriched in the less soluble isomer, while the filtrate will be enriched in the more soluble isomer.
-
Collect the desired fraction (either the solid or the crystallized product from the filtrate, depending on which isomer is more soluble in the chosen system).
-
Dry the collected solid under vacuum.
-
Analyze the purity of the final product and the filtrate by GC or HPLC to determine the effectiveness of the separation.
-
Protocol 2: Synthesis of 2-Chloro-3-Nitrobenzyl Alcohol by Reduction
This is a representative laboratory-scale procedure for the selective reduction of the aldehyde.
-
Objective: To synthesize 2-chloro-3-nitrobenzyl alcohol from its corresponding aldehyde.
-
Materials:
-
Purified 2-chloro-3-nitrobenzaldehyde
-
Methanol (or Ethanol)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate (or Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Reaction flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 10 g of purified 2-chloro-3-nitrobenzaldehyde in 100 mL of methanol in a reaction flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
While stirring, slowly add 1.1 equivalents of Sodium Borohydride (NaBH₄) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC until all the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding 1M HCl dropwise to neutralize excess NaBH₄ and adjust the pH to ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-nitrobenzyl alcohol.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) to obtain the final product.
-
Mandatory Visualizations
References
- 1. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4603227A - Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. agilent.com [agilent.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Chloro-3-nitrobenzyl alcohol, CasNo.89639-98-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. nmr.oxinst.com [nmr.oxinst.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of (2-Chloro-3-nitrophenyl)methanol, a key building block in various synthetic pathways. The performance of the HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective in separating the main component from potential impurities.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound would involve the following parameters:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. For this compound, which has a moderate boiling point, GC can be employed to detect and quantify volatile impurities.
Experimental Protocol: Gas Chromatography (GC)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.[1] ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Calculate the purity of the analyte by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Performance Comparison
The choice of analytical method depends on various factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Compounds with NMR-active nuclei. |
| Limit of Detection (LOD) | Low (ng to pg range) | Low (pg to fg range) | Higher than chromatographic methods (µg range) |
| Limit of Quantification (LOQ) | Low (ng to pg range) | Low (pg to fg range) | Higher than chromatographic methods (µg range) |
| Precision | High | High | High |
| Accuracy | High (with certified reference standards) | High (with certified reference standards) | High (primary method) |
| Sample Throughput | Moderate to High | Moderate to High | Low to Moderate |
| Destructive? | Yes | Yes | No[1] |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate analytical technique, the following diagrams are provided.
References
Comparative NMR Spectroscopic Analysis of 2-Chloro-3-nitrobenzyl Alcohol and a Guide to its Characterization
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison and Methodological Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the expected NMR spectroscopic features of 2-chloro-3-nitrobenzyl alcohol against related benzyl alcohol derivatives. The supporting data, derived from publicly available spectral information, offers a framework for researchers to interpret the spectra of this and similar substituted aromatic compounds.
Comparative NMR Data
The following table summarizes the reported 1H and 13C NMR chemical shift data for benzyl alcohol and several of its substituted analogues. This comparative data is instrumental in predicting the spectrum of 2-chloro-3-nitrobenzyl alcohol by understanding the electronic effects of the chloro and nitro substituents on the aromatic ring and the benzylic protons.
| Compound | Aromatic Protons (δ, ppm) | CH2 Protons (δ, ppm) | OH Proton (δ, ppm) | Aromatic Carbons (δ, ppm) | CH2 Carbon (δ, ppm) |
| Benzyl Alcohol | 7.22-7.46 (m, 5H) | 4.67 (s, 2H) | 2.66 (s, 1H) | 140.86, 128.55, 127.63, 127.04 | 65.17 |
| 2-Chlorobenzyl Alcohol[1][2] | 7.21-7.50 (m, 4H) | 4.79 (s, 2H) | 2.27 (s, 1H) | 138.18, 132.72, 129.35, 128.83, 128.73, 127.03 | 62.80 |
| 2-Nitrobenzyl Alcohol[3][4] | 7.51-8.05 (m, 4H) | 4.83 (d, J=5.6Hz, 2H) | 5.56 (t, 1H) | Not readily available | Not readily available |
| 3-Nitrobenzyl Alcohol[5][6] | 7.50-8.21 (m, 4H) | 4.81 (s, 2H) | 2.41 (s, 1H) | Not readily available | 63.4 |
| 4-Nitrobenzyl Alcohol[3] | 7.58-8.22 (m, 4H) | 4.65 (d, J=5.6Hz, 2H) | 5.56 (t, 1H) | Not readily available | Not readily available |
| 2-Chloro-6-nitrobenzenemethanol[7] | 8.11-8.26 (m, 2H), 7.43-7.59 (m, 2H) | 4.83 (s, 2H) | 2.35 (s, 1H) | 148.29, 127.01, 123.72 | 63.97 |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of the signals is denoted as 's' for singlet, 'd' for doublet, 't' for triplet, and 'm' for multiplet. Coupling constants (J) are given in Hertz (Hz).
Experimental Protocol for NMR Analysis
A standard protocol for the NMR spectroscopic analysis of a compound like 2-chloro-3-nitrobenzyl alcohol is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 2-chloro-3-nitrobenzyl alcohol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.[1]
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required.
-
-
2D NMR (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, which is invaluable for unambiguous signal assignment.
-
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) signals are Fourier transformed to generate the frequency-domain NMR spectra.
-
The spectra are then phased and baseline corrected.
-
The chemical shifts of the signals are referenced to the residual solvent peak or the internal standard.
-
Integration of the 1H NMR signals is performed to determine the relative number of protons corresponding to each signal.
-
The coupling constants (J-values) are measured from the splitting patterns of the signals to provide information about the connectivity of the atoms.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of 2-chloro-3-nitrobenzyl alcohol.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted NMR Spectrum of 2-Chloro-3-nitrobenzyl Alcohol
Based on the principles of substituent effects on chemical shifts, the following features can be anticipated in the NMR spectra of 2-chloro-3-nitrobenzyl alcohol:
-
1H NMR Spectrum:
-
Aromatic Region: The three aromatic protons will likely appear as complex multiplets in the downfield region, typically between 7.5 and 8.5 ppm. The strong electron-withdrawing nature of both the nitro and chloro groups will deshield these protons, causing them to resonate at a lower field compared to benzyl alcohol. The proton situated between the two substituents is expected to be the most deshielded.
-
Benzylic Protons (CH2): The methylene protons adjacent to the aromatic ring are expected to show a singlet or a doublet (if coupled to the hydroxyl proton) around 4.8-5.0 ppm. The electron-withdrawing groups will cause a downfield shift compared to benzyl alcohol (4.67 ppm).
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet or a triplet if coupled to the benzylic protons.
-
-
13C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly attached to the chloro and nitro groups will be significantly affected. The carbon bearing the nitro group will be strongly deshielded, while the effect of the chlorine atom is more complex.
-
Benzylic Carbon (CH2): The benzylic carbon signal is anticipated to appear around 62-65 ppm, shifted slightly downfield from that of benzyl alcohol due to the electron-withdrawing substituents on the ring.
-
This comprehensive guide provides a solid foundation for researchers undertaking the synthesis and characterization of 2-chloro-3-nitrobenzyl alcohol. By leveraging the comparative data and the outlined experimental protocol, a thorough and accurate structural elucidation can be achieved.
References
A Comparative Analysis of (2-Chloro-3-nitrophenyl)methanol and Other Substituted Benzyl Alcohols for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, reactivity, and potential biological activities of (2-Chloro-3-nitrophenyl)methanol in comparison to other substituted benzyl alcohols, supported by available data and established experimental protocols.
This guide offers a comparative overview of this compound alongside a selection of other substituted benzyl alcohols, namely 2-chlorobenzyl alcohol, 3-nitrobenzyl alcohol, 4-chlorobenzyl alcohol, and 4-nitrobenzyl alcohol. The purpose is to provide researchers, scientists, and drug development professionals with a consolidated resource to inform decisions regarding the selection and application of these compounds in their work. The comparison focuses on key physicochemical properties, reactivity, and potential biological activities, drawing from available experimental data and established structure-activity relationships.
Physicochemical Properties
The substitution pattern on the benzene ring significantly influences the physicochemical properties of benzyl alcohols, which in turn can affect their solubility, membrane permeability, and interactions with biological targets. The table below summarizes key properties for this compound and its comparators. The presence of both a chloro and a nitro group on this compound is expected to increase its lipophilicity (logP) and electron-withdrawing character compared to monosubstituted and unsubstituted benzyl alcohol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (Predicted) |
| This compound | C₇H₆ClNO₃ | 187.58 | Not Reported | Not Reported | 1.8 |
| 2-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | 69-71 | 227 | 1.6 |
| 3-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 26-32 | 175-180 (3 mmHg) | 1.2 |
| 4-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | 68-71 | 234 | 1.6 |
| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 92-94 | 185 (12 mmHg) | 1.3 |
Note: Data for this compound is limited in publicly available literature. Predicted logP values are provided for comparative purposes. Experimental data should be generated for confirmation.
Reactivity Profile
The reactivity of benzyl alcohols is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as chloro and nitro groups, generally decrease the electron density of the benzyl alcohol moiety. This can influence their oxidation potential and susceptibility to other chemical transformations.
For instance, in the oxidation of substituted benzyl alcohols, electron-withdrawing groups tend to decrease the reaction rate by destabilizing the transition state, which often involves the formation of a partial positive charge on the benzylic carbon. The Hammett constants (σ) for the chloro (σ_meta = 0.37, σ_para = 0.23) and nitro (σ_meta = 0.71, σ_para = 0.78) groups indicate their strong electron-withdrawing nature. Consequently, this compound is predicted to be less readily oxidized compared to unsubstituted benzyl alcohol or those with electron-donating groups.
Biological Activity
Substituted benzyl alcohols have been investigated for a range of biological activities, including cytotoxic and antioxidant effects. The nature and position of the substituents play a crucial role in determining the potency and mechanism of action.
Cytotoxicity
The cytotoxic potential of benzyl alcohol derivatives against various cancer cell lines has been a subject of interest. While specific IC₅₀ values for this compound are not widely reported, studies on other substituted benzyl alcohols suggest that both the type and position of the substituent influence activity. For example, a study on the cytotoxicity of various natural and synthetic benzaldehydes and benzyl alcohols against human cancer cell lines revealed that the substitution pattern is critical for the observed antiproliferative effects[2].
Quantitative Structure-Activity Relationship (QSAR) studies on the toxicity of benzyl alcohols have indicated that hydrophobicity can be a significant factor in their cellular toxicity[1][3]. The predicted logP value of this compound suggests moderate lipophilicity, which may facilitate its passage through cell membranes.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established, often proceeding via a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism. While benzyl alcohols are not phenols, they can exhibit radical scavenging activity. The presence of electron-withdrawing groups like the nitro group can influence this activity.
Involvement in Signaling Pathways
Substituted benzyl alcohols and related compounds have been shown to modulate various signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival. Inhibition of the NF-κB pathway is a promising strategy in the development of anti-inflammatory and anticancer drugs. While direct evidence for the interaction of this compound with the NF-κB pathway is lacking, some benzyl alcohol derivatives have been reported to attenuate inflammatory responses through the regulation of NF-κB activity. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Caption: A flowchart illustrating the key steps of the MTT cytotoxicity assay.
Antioxidant Activity Assessment using the DPPH Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds or the positive control. A blank containing only the solvent and DPPH should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.
Logical Comparison Framework
The selection of a particular substituted benzyl alcohol for a specific application depends on a careful evaluation of its properties. The following diagram illustrates a logical framework for this decision-making process.
Caption: A logical flow for selecting a substituted benzyl alcohol based on the desired primary property.
Conclusion
This guide provides a comparative framework for evaluating this compound against other substituted benzyl alcohols. While there is a notable lack of specific experimental data for this compound in the public domain, this guide leverages available data for structurally related compounds and established structure-activity relationships to provide a preliminary assessment. The presence of both a chloro and a nitro group suggests that this compound will exhibit distinct electronic and physicochemical properties, likely resulting in lower reactivity in oxidation reactions and a unique biological activity profile. Further experimental investigation is crucial to fully characterize this compound and validate the predictions made based on its structure. The provided experimental protocols offer a starting point for researchers to generate the necessary data for a more comprehensive comparison.
References
Efficacy of different reducing agents for 2-chloro-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2-chloro-3-nitrobenzoic acid to its corresponding amine, 2-amino-3-chlorobenzoic acid, is a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The efficacy of this reduction is highly dependent on the choice of the reducing agent and the reaction conditions. This guide provides an objective comparison of common reduction methods, supported by experimental data from literature sources, to aid in the selection of the most suitable protocol.
Comparison of Reducing Agents
The following table summarizes the performance of different reducing agents for the reduction of 2-chloro-3-nitrobenzoic acid and structurally similar compounds. Due to the limited availability of direct comparative studies on 2-chloro-3-nitrobenzoic acid, data from analogous substrates is included to provide valuable insights.
| Reducing Agent/System | Substrate | Yield (%) | Reaction Time | Key Conditions |
| Catalytic Hydrogenation | ||||
| H₂ / 10% Pd/C | 4'-nitrophenyl-4-chloro-3-nitrobenzoate | Quantitative | 15 h | Balloon pressure H₂, Ethyl acetate |
| Metal-Based Reductions | ||||
| Fe / Acetic Acid | Mixture including 2-chloro-3-nitro-benzoic acid | 51.8% (for isomer) | 3 h | 95-100 °C |
| SnCl₂·2H₂O / HCl | 4-benzyloxy-3-chloronitrobenzene | 90% | Not Specified | Reflux in Ethanol |
| Hydride Reagents | ||||
| NaBH₄ / NiCl₂·6H₂O | 2-nitrobenzoic acid | 94% | 5-20 min | Room Temperature, aq. CH₃CN |
Experimental Protocols
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its clean reaction profile and high yields.
Experimental Protocol (Adapted for 2-chloro-3-nitrobenzoic acid):
-
In a suitable hydrogenation vessel, dissolve 2-chloro-3-nitrobenzoic acid (1 equivalent) in a solvent such as ethyl acetate or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (balloon pressure or higher, as required) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid, which can be further purified by recrystallization.
Metal-Based Reduction with Iron in Acetic Acid
Reduction using iron in an acidic medium is a classical and cost-effective method for the conversion of nitroarenes to anilines.
Experimental Protocol:
-
To a mixture of iron filings (excess) and glacial acetic acid, heat the slurry to 95-100 °C.
-
Add the 2-chloro-3-nitrobenzoic acid portion-wise to the hot mixture.
-
Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
After completion, make the mixture alkaline with a suitable base (e.g., Na₂CO₃ solution).
-
Filter the hot mixture to remove the iron sludge.
-
Acidify the filtrate to precipitate the product, 2-amino-3-chlorobenzoic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
Metal-Based Reduction with Tin(II) Chloride
Tin(II) chloride is an effective reducing agent for nitro groups, particularly in the presence of other reducible functional groups.
Experimental Protocol (for a similar substrate, 4-benzyloxy-3-chloronitrobenzene):
-
In a round-bottom flask, dissolve 2-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, excess) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Hydride-Based Reduction with Sodium Borohydride and Nickel(II) Chloride
The combination of sodium borohydride with a nickel salt provides a rapid and efficient system for the reduction of nitroarenes at room temperature.[1]
Experimental Protocol (for 2-nitrobenzoic acid):
-
In a round-bottomed flask, dissolve 2-chloro-3-nitrobenzoic acid (1 equivalent) in a mixture of acetonitrile and water.
-
Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, catalytic amount, e.g., 0.2 equivalents).
-
Stir the mixture for a few minutes at room temperature.
-
Add sodium borohydride (NaBH₄, excess, e.g., 4 equivalents) portion-wise. A black precipitate and gas evolution will be observed.
-
Stir the mixture at room temperature for 5-20 minutes, monitoring the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the product.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of 2-chloro-3-nitrobenzoic acid.
Caption: Generalized workflow for the reduction of 2-chloro-3-nitrobenzoic acid.
Signaling Pathway of Nitro Group Reduction
The reduction of a nitro group to an amine is a multi-step process involving several intermediates. The generally accepted pathway is illustrated below.
Caption: Stepwise reduction pathway from a nitro group to an amine.
References
Characterization of (2-Chloro-3-nitrophenyl)methanol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of (2-Chloro-3-nitrophenyl)methanol and its primary amino derivative, which serves as a crucial intermediate for further functionalization. Due to a scarcity of publicly available data on a broad series of this compound derivatives, this document focuses on presenting the available experimental data for the parent compound and its key amine analog. Furthermore, it outlines a comparative framework and methodologies for the synthesis and evaluation of further derivatives, offering a foundational resource for researchers exploring this chemical scaffold.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for this compound and its amino derivative is presented below. This data is essential for the identification and characterization of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (Solvent) | Mass Spec (m/z) | Ref. |
| This compound | C₇H₆ClNO₃ | 187.58 | - | - | δ = 7.89 (m, 2H), 7.62 (t, 1H), 5.70 (t, 1H), 4.67 (d, 2H) (DMSO-d₆) | 205 [M+NH₄]⁺ | |
| (2-amino-3-chlorophenyl)methanol | C₇H₈ClNO | 157.60 | - | - | δ 4.69 (s, 2H), 6.63 (t, J = 5.2 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 7.24 (d, J = 5.0 Hz, 1H) (CDCl₃) | - |
Comparative Analysis with Isomeric Compounds
To provide a basis for comparison, the properties of this compound can be contrasted with its commercially available isomer, (2-Chloro-5-nitrophenyl)methanol. The difference in the position of the nitro group can influence the electronic properties and reactivity of the molecule, which in turn may affect its biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hazards |
| This compound | C₇H₆ClNO₃ | 187.58 | Not classified |
| (2-Chloro-5-nitrophenyl)methanol | C₇H₆ClNO₃ | 187.58 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
Synthetic Pathways and Derivatization Potential
The primary route for creating a diverse library of derivatives from this compound involves the reduction of the nitro group to an amine, followed by N-acylation, N-alkylation, or other modifications. The parent alcohol can also undergo O-acylation or O-alkylation to produce ester and ether derivatives, respectively. A general synthetic workflow is depicted below.
Experimental Protocols
Synthesis of this compound
To a solution of 10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid in 50 ml of THF, cooled in an ice bath, is added 104 ml of a 1 M solution of borane-THF complex. The reaction mixture is stirred overnight at room temperature. The reaction is then carefully quenched with water at 0 °C. After the evolution of gas ceases, the mixture is diluted with 500 ml of water, and the aqueous phase is extracted three times with a total of 500 ml of ethyl acetate. The combined organic phases are washed with saturated saline solution and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield the title compound.
Synthesis of (2-amino-3-chlorophenyl)methanol
A solution of lithium aluminum hydride (210 mL, 1 M in THF, 210 mmol) is cooled to room temperature under a nitrogen atmosphere. A solution of 2-amino-3-chlorobenzoic acid (15.0 g, 87.4 mmol) in 200 mL of THF is added slowly over 20 minutes. The reaction mixture is stirred at room temperature for 1.5 hours. After cooling to 10 °C, the reaction is quenched by the slow addition of 300 mL of water. The resulting suspension is filtered through celite, and the filter cake is washed with 1 L of ethyl acetate. The combined filtrates are washed three times with 300 mL of saturated saline solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product.
General Characterization Workflow
A systematic approach is necessary for the comprehensive characterization and evaluation of novel derivatives. The following workflow outlines the key steps from synthesis to biological assessment.
Potential Biological Activities and Future Directions
Nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The mechanism of action for their antimicrobial properties is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species that can damage DNA and other cellular components. The amino derivatives, on the other hand, serve as versatile scaffolds for the synthesis of a wide array of compounds with potential therapeutic applications.
Future research should focus on the systematic synthesis of a library of this compound derivatives, including esters, ethers, and N-substituted analogs of the corresponding amine. The evaluation of these compounds against a panel of clinically relevant bacterial and fungal strains, as well as various cancer cell lines, would provide valuable structure-activity relationship (SAR) data. Such studies are crucial for the development of novel therapeutic agents based on this chemical scaffold.
A Comparative Study of the Reactivity of Nitrophenyl Methanol Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct reactivity profiles of ortho-, meta-, and para-nitrophenyl methanol. This guide synthesizes available experimental data and provides detailed protocols to facilitate further investigation into these versatile chemical intermediates.
The position of the nitro group on the phenyl ring of nitrophenyl methanol isomers significantly influences their chemical reactivity. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers, focusing on key transformations including oxidation, reduction, and esterification. While direct comparative kinetic data under identical experimental conditions is not extensively available in the literature, this document compiles existing data and outlines standardized protocols to enable such comparisons. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel therapeutics.
Factors Influencing Reactivity
The reactivity of the nitrophenyl methanol isomers is primarily governed by the electronic and steric effects imparted by the nitro group.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive and resonance effects. This deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the benzylic alcohol and the susceptibility of the nitro group itself to reduction. The electron-withdrawing effect is most pronounced at the ortho and para positions due to resonance stabilization of anionic intermediates.
-
Steric Effects: The bulky nitro group at the ortho position can sterically hinder the approach of reagents to the adjacent hydroxymethyl group, potentially slowing down reaction rates compared to the meta and para isomers.
Comparative Reactivity Data
Quantitative comparative data for the reactivity of all three isomers under identical conditions is limited. The following table summarizes available information and highlights the expected reactivity trends based on electronic and steric factors.
| Reaction | Isomer | Available Quantitative Data | Expected Reactivity Trend |
| Oxidation | ortho-Nitrophenyl Methanol | Limited direct kinetic data. | ortho < meta < para |
| meta-Nitrophenyl Methanol | High yields reported in some oxidation reactions.[1] | ||
| para-Nitrophenyl Methanol | Efficiently oxidized to the corresponding aldehyde.[1] | ||
| Reduction | ortho-Nitrophenyl Methanol | - | ortho ≈ para > meta |
| meta-Nitrophenyl Methanol | - | ||
| para-Nitrophenyl Methanol | - | ||
| Esterification | ortho-Nitrophenyl Methanol | - | ortho < meta < para |
| meta-Nitrophenyl Methanol | - | ||
| para-Nitrophenyl Methanol | Can be esterified under standard conditions.[2] | ||
| Photochemistry | ortho-Nitrophenyl Methanol | Quantum yields of ~60% reported for photolysis.[3] | ortho > meta, para |
| meta-Nitrophenyl Methanol | - | ||
| para-Nitrophenyl Methanol | - |
Note: The expected reactivity trends are based on general principles of organic chemistry. The oxidation trend is influenced by steric hindrance in the ortho position. The reduction trend is based on the electron-withdrawing nature of the nitro group, which is strongest at the ortho and para positions. The esterification trend is primarily dictated by steric hindrance. The photochemical reactivity of the ortho isomer is notably high due to the "ortho effect," which facilitates intramolecular hydrogen abstraction.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to perform a comparative study of the reactivity of nitrophenyl methanol isomers.
Synthesis of Nitrophenyl Methanol Isomers
A common route to synthesize nitrophenyl methanols is the reduction of the corresponding nitrobenzaldehydes.
Materials:
-
o-, m-, or p-Nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the respective nitrobenzaldehyde isomer (1 equivalent) in a mixture of methanol and dichloromethane at 0°C.
-
Slowly add sodium borohydride (1.1 equivalents) in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Oxidation
A copper(I)/TEMPO catalyst system can be used for the aerobic oxidation of the benzylic alcohols to the corresponding aldehydes.[1]
Materials:
-
o-, m-, or p-Nitrophenyl Methanol
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile
Procedure:
-
In a flask, combine the nitrophenyl methanol isomer (1 equivalent), CuBr (0.05 equivalents), bpy (0.05 equivalents), TEMPO (0.05 equivalents), and NMI (0.1 equivalents) in acetonitrile.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
To obtain kinetic data, withdraw aliquots at regular intervals and analyze by a suitable method (e.g., GC-MS or HPLC).
-
Upon completion, quench the reaction and work up to isolate the product.
Comparative Reduction
Catalytic hydrogenation is an effective method for the reduction of the nitro group to an amine.
Materials:
-
o-, m-, or p-Nitrophenyl Methanol
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitrophenyl methanol isomer (1 equivalent) in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. For kinetic comparison, monitor hydrogen uptake over time.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the aminobenzyl alcohol.
Comparative Esterification (Fischer Esterification)
Materials:
-
o-, m-, or p-Nitrophenyl Methanol
-
Acetic acid (or other carboxylic acid)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the nitrophenyl methanol isomer (1 equivalent), acetic acid (excess, e.g., 3 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. To compare reaction rates, monitor the formation of the ester over time using GC or HPLC.
-
After completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate to obtain the ester.
Conclusion
The reactivity of nitrophenyl methanol isomers is a nuanced interplay of electronic and steric factors. The ortho-isomer often exhibits unique behavior due to steric hindrance and the potential for intramolecular interactions, as seen in its photochemical reactivity. The para-isomer, with its strong, unhindered electron-withdrawing nitro group, generally shows high reactivity in reactions where this electronic effect is dominant. The meta-isomer often displays intermediate reactivity. The provided experimental protocols offer a framework for conducting systematic comparative studies to quantify these differences in reactivity, which will be invaluable for chemists in various fields.
References
- 1. rsc.org [rsc.org]
- 2. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of (2-Chloro-3-nitrophenyl)methanol: A New Route Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new synthetic pathway for (2-Chloro-3-nitrophenyl)methanol against an established method. The objective is to offer a clear evaluation of the performance, efficiency, and reaction conditions of each route, supported by experimental data, to aid in the selection of the most suitable synthesis for laboratory and industrial applications.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The efficiency and scalability of its production are critical for drug development and manufacturing. This guide details and compares two synthetic routes: an established route involving the reduction of a carboxylic acid and a new, alternative route utilizing the reduction of an aldehyde.
Comparative Analysis of Synthetic Routes
The two synthetic routes are evaluated based on key performance indicators such as yield, reaction time, and the nature of the reagents used. A summary of these quantitative metrics is presented below.
| Parameter | Route 1: Reduction of 2-Chloro-3-nitrobenzoic Acid | Route 2: Reduction of 2-Chloro-3-nitrobenzaldehyde |
| Starting Material | 2-Chloro-3-nitrobenzoic acid | 2-Chloro-3-nitrobenzaldehyde |
| Reducing Agent | Borane-tetrahydrofuran complex (BH3-THF) | Sodium borohydride (NaBH4) |
| Solvent | Tetrahydrofuran (THF) | Methanol |
| Reaction Time | Overnight | Approximately 5 minutes |
| Yield | 98%[1] | High (Typical for NaBH4 reductions) |
| Purity | High, requires standard work-up | High, requires standard work-up |
Experimental Protocols
Route 1: Reduction of 2-Chloro-3-nitrobenzoic Acid with Borane-THF
This established method provides a high yield of the desired product through the reduction of the corresponding carboxylic acid.
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Tetrahydrofuran (THF)
-
1 M Borane-THF complex
-
Water
-
Ethyl acetate
-
Saturated saline solution
-
Magnesium sulfate
Procedure:
-
A solution of 10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid in 50 ml of THF is prepared.
-
While cooling in an ice bath, 104 ml of 1 M borane-THF complex is added to the solution.
-
The reaction mixture is allowed to stir overnight at room temperature.
-
At 0°C, the reaction is carefully hydrolyzed with water.
-
After the evolution of gas ceases, the mixture is diluted with 500 ml of water.
-
The aqueous phase is extracted three times with a total of 500 ml of ethyl acetate.
-
The combined organic phase is washed with a saturated saline solution and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield 9.20 g (98% of theory) of this compound.[1]
Route 2: A New Synthetic Approach via Reduction of 2-Chloro-3-nitrobenzaldehyde with Sodium Borohydride
This proposed new route offers a potentially faster and more convenient synthesis using a common and milder reducing agent.
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
5% HCl solution
-
Diethyl ether
-
Saturated NaCl solution
-
Magnesium sulfate
Procedure:
-
In a suitable reaction flask, dissolve 2-chloro-3-nitrobenzaldehyde (1.5 mmol) in 0.5 mL of methanol.
-
In a separate tube, prepare a solution of sodium borohydride (1.5 mmol) in 1 mL of methanol.
-
Slowly add the sodium borohydride solution to the aldehyde solution and swirl occasionally for 5 minutes.
-
Prepare a solution of 0.3 mL of 5% HCl in 5 mL of water in a separate flask, cooled in an ice bath.
-
Slowly transfer the reaction mixture into the cold dilute acid solution.
-
Extract the aqueous mixture with 5 mL of diethyl ether.
-
Wash the organic layer with a saturated NaCl solution and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of the starting materials, key transformations, and final product.
References
Benchmarking the Performance of (2-Chloro-3-nitrophenyl)methanol in Chemical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. This guide provides a detailed performance comparison of (2-Chloro-3-nitrophenyl)methanol in a key synthetic transformation—the reduction of a carboxylic acid—against viable alternatives. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.
Performance in the Reduction of Substituted Benzoic Acids
This compound is commonly synthesized via the reduction of its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This reaction serves as an excellent benchmark for its formation and stability under reductive conditions. A high yield in this synthesis is indicative of the product's stability and the efficiency of the transformation.
A study detailing the synthesis of this compound reports a near-quantitative yield of 98% when using a borane-tetrahydrofuran complex as the reducing agent.[1] This high yield underscores the robustness of the resulting alcohol under these reaction conditions.
To provide a comprehensive benchmark, the performance of this reduction is compared with the synthesis of structurally similar benzyl alcohols from their corresponding benzoic acids, highlighting the influence of different substituents on the reaction outcome.
Table 1: Comparative Performance in the Reduction of Substituted Benzoic Acids
| Starting Material | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-Chloro-3-nitrobenzoic acid | This compound | Borane-THF complex | THF | 98% | [1] |
| 2-Fluoro-3-nitrobenzoic acid methyl ester | (2-Fluoro-3-nitrophenyl)methanol | DIBAL-H | Toluene | 95% | [2] |
| 2-Methyl-3-nitrobenzoic acid | (2-Methyl-3-nitrophenyl)methanol | Not Specified | Not Specified | Not Specified | [3] |
Note: The synthesis of (2-Methyl-3-nitrophenyl)methanol is mentioned as being prepared according to a literature method, but the specific yield and conditions were not detailed in the available reference.[3]
Experimental Protocols
Synthesis of this compound [1]
-
Materials: 2-chloro-3-nitrobenzoic acid, Tetrahydrofuran (THF), 1M Borane-THF complex, Water, Ethyl acetate, Saturated saline solution, Magnesium sulfate.
-
Procedure:
-
A solution of 10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid in 50 ml of THF is prepared.
-
While cooling in an ice bath, 104 ml of 1 M borane-THF complex is added.
-
The reaction mixture is allowed to stir overnight at room temperature.
-
At 0°C, the reaction is carefully hydrolyzed with water.
-
After the evolution of gas ceases, the mixture is diluted with 500 ml of water.
-
The aqueous phase is extracted three times with a total of 500 ml of ethyl acetate.
-
The combined organic phases are washed with saturated saline solution and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure on a rotary evaporator to yield the final product.
-
Synthesis of (2-Fluoro-3-nitrophenyl)methanol [2]
-
Materials: Methyl 2-fluoro-3-nitrobenzoate, Toluene, 1.0 M DIBAL-H in toluene, Methanol, Saturated Rochelle brine, Ethyl acetate, Saturated brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) at -78 °C, DIBAL-H (115.7 mL, 1.0 M in toluene) is slowly added.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes.
-
The reaction is cooled back to -78 °C, and methanol, saturated Rochelle brine, and ethyl acetate are added sequentially.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.
-
The organic phase is concentrated under pressure to give the product.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of substituted nitrophenyl methanols from their corresponding benzoic acids or esters.
Caption: General workflow for the reduction of substituted benzoic acids/esters.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its structural motifs are found in molecules with biological activity. The logical relationship in its synthesis is a straightforward transformation of a functional group. The following diagram illustrates this logical progression.
Caption: Logical flow of the functional group transformation.
References
Side-by-side comparison of catalysts for reactions involving 2-chloro-3-nitrobenzyl alcohol
For researchers, scientists, and drug development professionals, the selective transformation of functional groups in complex molecules like 2-chloro-3-nitrobenzyl alcohol is a critical task. This guide provides a side-by-side comparison of common catalytic systems for two primary reactions involving this substrate: the reduction of the nitro group to form 2-amino-3-chlorobenzyl alcohol and the oxidation of the alcohol moiety to yield 2-chloro-3-nitrobenzaldehyde. Due to the limited availability of direct comparative studies on this specific substrate, this guide extrapolates data from analogous transformations of substituted nitroarenes and benzyl alcohols to provide a valuable overview of viable catalytic approaches.
Catalytic Reduction of the Nitro Group
The reduction of the nitro group in 2-chloro-3-nitrobenzyl alcohol to an amine is a key transformation for the synthesis of various pharmaceutical intermediates. The primary challenge lies in achieving high chemoselectivity, preserving the benzyl alcohol and chloro functionalities.
Comparative Performance of Catalysts for Nitro Group Reduction
The following table summarizes the performance of common catalytic systems for the reduction of aromatic nitro compounds, which are analogous to 2-chloro-3-nitrobenzyl alcohol.
| Catalyst System | Typical Hydrogen Source | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Pd/C (5-10%) | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | 25-80 | 1-24 | >95 | High | High efficiency, catalyst is recyclable. Requires specialized high-pressure equipment. Potential for dehalogenation. |
| PtO₂ (Adams' catalyst) | H₂ (gas) | Methanol, Ethanol, Acetic Acid | 25-50 | 1-12 | >95 | High | Highly active, effective for a wide range of substrates. Can be expensive. |
| Raney Ni | H₂ (gas) or Hydrazine | Ethanol, Methanol | 25-100 | 2-24 | >90 | Good | Cost-effective. Can be pyrophoric and requires careful handling. |
| Au Nanorods | H₂ (gas) | Water | 80 | 1-5 | >99 | Excellent | High selectivity, can be performed in water. Catalyst synthesis can be complex.[1] |
| SnCl₂·2H₂O / HCl | N/A (Stoichiometric) | Ethanol, Ethyl Acetate | 25-70 | 1-6 | 80-95 | Good | Mild conditions, does not require H₂ gas. Produces stoichiometric tin waste. |
| Fe / NH₄Cl | N/A (Stoichiometric) | Ethanol/Water | 70-100 | 2-8 | 85-95 | Good | Inexpensive and effective. Generates significant iron sludge. |
Experimental Protocols for Nitro Group Reduction
1. Catalytic Hydrogenation using Pd/C:
-
Materials: 2-chloro-3-nitrobenzyl alcohol (1.0 mmol), 10% Pd/C (5-10 mol%), Methanol (20 mL), Hydrogen gas.
-
Procedure:
-
To a solution of 2-chloro-3-nitrobenzyl alcohol in methanol in a high-pressure vessel, add the Pd/C catalyst.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-amino-3-chlorobenzyl alcohol, which can be further purified by crystallization or column chromatography.
-
2. Catalytic Transfer Hydrogenation using Formic Acid and Pd/C:
-
Materials: 2-chloro-3-nitrobenzyl alcohol (1.0 mmol), 10% Pd/C (5 mol%), Ethanol (15 mL), Formic acid (3.0 mmol).
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitrobenzyl alcohol in ethanol.
-
Carefully add 10% Pd/C to the solution.
-
While stirring, add formic acid dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80 °C).[2]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Catalytic Oxidation of the Alcohol Group
The oxidation of the benzyl alcohol group to an aldehyde in 2-chloro-3-nitrobenzyl alcohol presents the challenge of avoiding over-oxidation to a carboxylic acid and maintaining the integrity of the nitro and chloro substituents.
Comparative Performance of Catalysts for Benzyl Alcohol Oxidation
The following table outlines the performance of various catalysts in the oxidation of benzyl alcohol and its derivatives, providing insights into their potential application for 2-chloro-3-nitrobenzyl alcohol.
| Catalyst System | Oxidant | Solvent(s) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Key Advantages & Disadvantages |
| Pd Nanoparticles | O₂ or Air | Toluene, Solvent-free | 80-120 | 4-8 | 60-97 | 58-99 | High activity, but selectivity can be an issue (over-oxidation or disproportionation).[3] |
| Au-Pd Bimetallic | O₂ or Air | Toluene, Water | 80-100 | 1-6 | 94 | 87-95 | Synergistic effect enhances activity and selectivity, reducing side reactions.[4] |
| Cu-catalyzed | Air | DMSO, DMF | 90-140 | 24-40 | High | High | Utilizes air as a green oxidant. May require higher temperatures and longer reaction times. |
| Fe(NO₃)₃·9H₂O | N/A (Catalyst & Oxidant) | 1,4-Dioxane | 80 | 6 | ~95 | ~95 | Acts as both catalyst and oxidant, mild conditions.[5] |
| (γ-Fe₂O₃-Im-Py)₂WO₄ | TBHP | Solvent-free | 90 | 1-3 | 90-98 | High | Multifunctional catalyst, easily recoverable magnetically. Uses TBHP as an oxidant. |
Experimental Protocols for Alcohol Group Oxidation
1. Aerobic Oxidation using a Pd-based Catalyst:
-
Materials: 2-chloro-3-nitrobenzyl alcohol (1.0 mmol), Supported Pd catalyst (e.g., Pd/Al₂O₃, 1 mol%), Toluene (10 mL), Oxygen or Air.
-
Procedure:
-
A mixture of 2-chloro-3-nitrobenzyl alcohol and the Pd catalyst in toluene is placed in a reaction vessel equipped with a condenser.
-
The vessel is flushed with oxygen or air, and a balloon of the oxidant is attached.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude 2-chloro-3-nitrobenzaldehyde is purified.
-
2. Copper-Catalyzed Air Oxidation:
-
Materials: 2-chloro-3-nitrobenzyl alcohol (1.0 mmol), Copper salt (e.g., Cu(NO₃)₂, 10 mol%), 1,10-Phenanthroline (10 mol%), Diethyl azodicarboxylate (1.5 mmol), DMSO (5 mL), Air.
-
Procedure:
-
To a solution of 2-chloro-3-nitrobenzyl alcohol in DMSO, add the copper salt, 1,10-phenanthroline, and diethyl azodicarboxylate.
-
The reaction mixture is heated in an open flask (to allow contact with air) or with air bubbled through it.
-
Maintain the temperature and stir for the required duration, monitoring by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude aldehyde for further purification.
-
This guide provides a foundational understanding of the catalytic systems available for the transformation of 2-chloro-3-nitrobenzyl alcohol. The choice of catalyst will ultimately depend on the desired product, required selectivity, and available laboratory equipment. The provided protocols serve as a starting point for experimental design, and optimization of reaction conditions will likely be necessary to achieve the desired outcome for this specific substrate.
References
Comparative Guide to Analytical Methods for (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods applicable to the quantification of (2-Chloro-3-nitrophenyl)methanol. Due to the limited availability of direct cross-validation studies for this specific analyte, this document presents a synthesis of established methods for structurally similar compounds, offering a robust starting point for method development and validation. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their widespread use and applicability to the analysis of aromatic and nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC with UV detection is a suitable approach.
Experimental Protocol: HPLC-UV
This protocol is a representative method adapted from established procedures for similar aromatic alcohols and nitroaromatic compounds.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Methanol (HPLC grade)[1]
-
This compound reference standard
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. Nitroaromatic compounds typically exhibit strong absorbance in the range of 254-280 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex to ensure homogeneity, and filter through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization may sometimes be employed to improve volatility and chromatographic peak shape, though direct analysis is often feasible.
Experimental Protocol: GC-MS
This protocol is based on general methods for the analysis of aromatic compounds and may require optimization for the specific analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Ethyl Acetate (GC grade)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or ethyl acetate.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.
Method Comparison
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile, thermally labile, and polar compounds. | Volatile and semi-volatile compounds. Derivatization may be needed for polar analytes. |
| Detection | UV absorbance, which is selective for chromophoric compounds. | Mass spectrometry provides high selectivity and structural information. |
| Sensitivity | Typically in the low to mid ng range. | Generally higher sensitivity, often in the pg range, especially in SIM mode. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require more extensive sample cleanup and derivatization. |
| Confirmation | Based on retention time. PDA detectors can provide spectral confirmation. | Confirmation through mass spectra provides a higher degree of certainty. |
Cross-Validation Workflow
A cross-validation study would involve analyzing the same set of samples by both HPLC-UV and GC-MS and comparing the quantitative results. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Signaling Pathway for Method Selection
The decision to use HPLC or GC-MS can be guided by several factors related to the analytical problem.
Caption: Decision tree for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of (2-Chloro-3-nitrophenyl)methanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of (2-Chloro-3-nitrophenyl)methanol is critical for ensuring laboratory safety and environmental protection. As a chlorinated and nitrated organic compound, this chemical requires specific handling and disposal procedures. This guide provides immediate, essential information for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Always consult the Safety Data Sheet (SDS) for the most detailed information. General safety precautions include working in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A laboratory coat to protect skin and clothing.[1]
-
Footwear: Closed-toe shoes are required to protect feet from potential spills.[1]
Hazard Summary and Disposal Parameters
The following table summarizes the key hazard classifications and disposal guidelines for this compound, based on data for similar chlorinated and nitrated organic compounds.
| Parameter | Guideline | Primary Concerns |
| Physical State | Solid | Inhalation of dust, skin contact. |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2] | Acute toxicity, irritation. |
| Waste Classification | Halogenated Organic Waste.[1][3] | Environmental persistence, potential for harmful byproducts upon improper disposal. |
| Incompatible Wastes | Strong oxidizing agents, strong acids, strong bases, and non-halogenated organic solvents.[4] | Risk of dangerous chemical reactions. |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash.[1][5] | Environmental contamination and non-compliance with regulations. |
| Recommended Disposal | Incineration at a licensed hazardous waste disposal facility.[3][6] | Ensures complete destruction of the hazardous compound. |
Step-by-Step Disposal Protocol
Follow this procedural guidance to ensure the safe and compliant disposal of this compound and its contaminated materials.
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. This compound is a halogenated organic compound and must be collected separately from other waste streams.
-
Action: Designate a specific waste container for "Halogenated Organic Waste."[1][3][7] This container should be used exclusively for compounds containing chlorine, bromine, fluorine, or iodine.[1][3]
-
Rationale: Halogenated and non-halogenated wastes are treated differently during the final disposal process, often requiring different incineration conditions.[3] Mixing these waste streams can lead to regulatory violations and increased disposal costs.
Step 2: Containerization and Labeling
Proper containerization and labeling prevent accidental mixing of incompatible chemicals and ensure that the waste is handled correctly by disposal personnel.
-
Container Selection: Use a chemically compatible container that can be securely sealed.[7][8] The container must be in good condition, free from leaks or cracks.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[8] The label should also include:
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste.
-
The date when the first waste was added to the container (accumulation start date).[8]
-
Appropriate hazard symbols (e.g., harmful/irritant).
-
Step 3: On-site Accumulation and Storage
Hazardous waste must be stored safely at the point of generation until it is collected for disposal.[8]
-
Storage Location: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from sources of ignition.[1][4]
-
Container Management: Keep the waste container tightly sealed except when adding waste.[8] Never overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor. This is part of the "cradle-to-grave" responsibility for hazardous waste generators.[8]
-
Disposal Method: The designated disposal method for halogenated organic compounds is typically high-temperature incineration at an EPA-approved facility.[3][6]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is mixed with a flammable solvent, remove all sources of ignition.
-
Use Spill Kit: For small spills, use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.[9]
-
Collect Waste: Carefully sweep up the absorbed material and place it in a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. bucknell.edu [bucknell.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ic.ptb.de [ic.ptb.de]
- 8. mtu.edu [mtu.edu]
- 9. sds.chemtel.net [sds.chemtel.net]
Essential Safety and Logistical Information for Handling (2-Chloro-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (2-Chloro-3-nitrophenyl)methanol. Adherence to these procedures is vital for ensuring a safe laboratory environment. The following information is based on the known hazards of structurally similar compounds, including other chlorinated and nitrophenyl compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be hazardous based on the toxicological profiles of similar chemical structures. Potential hazards include acute toxicity if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are required.[3][4] A face shield should be worn over safety glasses when there is a potential for splashing.[3][4][5] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3][6] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls like a fume hood are not available or are insufficient.[2] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[3] |
Operational Plan: Handling Procedures
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
